molecular formula C7H5BrFNO3 B1526658 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene CAS No. 1137869-91-0

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Cat. No.: B1526658
CAS No.: 1137869-91-0
M. Wt: 250.02 g/mol
InChI Key: BLGZBPZOEMCFOM-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO3 and its molecular weight is 250.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-fluoro-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGZBPZOEMCFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728473
Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
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Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137869-91-0
Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
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Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
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Record name 5-Bromo-3-fluoro-2-nitroanisole
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Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a highly functionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its core physicochemical properties, delve into its molecular architecture to understand its reactivity, outline a strategic synthetic approach, and discuss its applications as a versatile building block in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

This compound is a substituted nitrobenzene derivative whose value lies in the unique interplay of its four distinct functional groups. These groups provide multiple reactive handles for chemists to exploit in the construction of complex molecular architectures. The fundamental identifiers and physical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₅BrFNO₃[1][2][3]
Molecular Weight 250.02 - 250.03 g/mol [1][2][3]
CAS Number 1137869-91-0[1][3]
Appearance White to yellowish solid[2]
Melting Point 57-61°C[2]
Boiling Point 309.1 ± 37.0 °C (Predicted)[2]
Solubility Soluble in common organic solvents[2]

Molecular Structure and Functional Group Analysis

The strategic arrangement of the bromo, fluoro, methoxy, and nitro groups on the benzene ring dictates the compound's reactivity and makes it a valuable precursor in multi-step synthesis.

Caption: Molecular structure of this compound.

  • Bromo Group (Br): Positioned at C5, the bromine atom serves as an excellent leaving group. This functionality is critical for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are fundamental for creating carbon-carbon or carbon-heteroatom bonds.[4]

  • Fluoro Group (F): The fluorine atom at C1 is a bioisostere for a hydrogen atom but with profoundly different electronic properties. In drug development, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity (logP), and improve binding affinity to target proteins.[4][5]

  • Nitro Group (NO₂): As a strong electron-withdrawing group at C2, the nitro group significantly influences the electronic nature of the aromatic ring. Critically, it can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of medicinal chemistry, opening pathways to synthesize a vast array of amides, sulfonamides, and nitrogen-containing heterocyclic scaffolds common in active pharmaceutical ingredients (APIs).[4]

  • Methoxy Group (OCH₃): The methoxy group at C3 is an electron-donating group that can influence the regioselectivity of further chemical transformations on the aromatic ring.

Strategic Synthesis Pathway

The preparation of this compound is a multi-step process requiring careful control of regioselectivity. A plausible synthetic route begins with a commercially available precursor, such as 2-bromo-4-fluoro-6-nitrophenol.

Synthesis_Workflow Conceptual Synthesis Workflow start 2-Bromo-4-fluoro-6-nitrophenol product This compound (Final Product) start->product reagent1 Iodomethane (CH3I) Base (e.g., K2CO3) Solvent (e.g., Acetone) intermediate 5-Bromo-1-fluoro-3-hydroxy-2-nitrobenzene (Starting Material) reagent1->product Williamson Ether Synthesis

Caption: Synthesis via Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the methylation of the hydroxyl group of the precursor to yield the final product. The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetone is crucial to facilitate the Sₙ2 reaction without promoting side reactions.

  • Preparation: To a solution of 2-bromo-4-fluoro-6-nitrophenol in acetone, add anhydrous potassium carbonate (K₂CO₃) as a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Reaction: Add iodomethane (CH₃I) dropwise to the suspension at room temperature. Iodomethane is an excellent methylating agent due to the good leaving group ability of iodide.

  • Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.[6]

This self-validating protocol relies on TLC to confirm the conversion of the starting material, ensuring the reaction has proceeded to completion before initiating the purification steps.

Applications in Research and Drug Development

The true utility of this compound is as a versatile chemical intermediate. Its functional groups allow for sequential and orthogonal chemical modifications, making it a valuable building block for synthesizing complex target molecules.

  • Pharmaceutical Scaffolding: It is frequently used to create novel compounds for evaluation as anti-cancer, anti-inflammatory, or antiviral agents.[4]

  • Fragment-Based Drug Design: The molecule can serve as a starting fragment that can be elaborated upon. For instance, the bromine can be replaced via a Suzuki coupling to add another aromatic ring, while the nitro group is reduced and functionalized to interact with a specific pocket of a target enzyme or receptor.

  • Agrochemical Synthesis: Similar to pharmaceuticals, the unique electronic and steric properties imparted by the substituents are valuable in the development of new pesticides and herbicides.[7]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling under controlled laboratory conditions.

Hazard Profile:

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8][9]

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular architects. Its precisely arranged functional groups offer a pre-packaged solution for introducing key structural motifs into complex molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers and drug development professionals to leverage its full potential in advancing the frontiers of science and medicine.

References

A Technical Guide to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, the demand for strategically functionalized aromatic scaffolds is perpetual. 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene has emerged as a highly valuable and versatile building block, empowering chemists to construct complex molecular architectures. Its unique arrangement of four distinct functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—provides a rich platform for a multitude of selective chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and synthetic applications of this compound, with a particular focus on its role in the development of pharmaceutically relevant molecules. We will delve into the causality behind experimental choices for key reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Compound Profile: Properties and Safety

A thorough understanding of a reagent's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

The structural and physical properties of this compound (CAS Number: 1137869-91-0) are summarized below. These characteristics are fundamental to its behavior in various reaction media and purification processes.

PropertyValueReference
Molecular Formula C₇H₅BrFNO₃[1][2]
Molecular Weight 250.03 g/mol [1][2]
Appearance White to yellowish solid[3]
Melting Point 57-61 °C[3]
Boiling Point ~309 °C (Predicted)[3]
Solubility Soluble in common organic solvents[3]
InChI Key InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3[1]
Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. The compound is classified as an irritant.[3][4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

  • Precautionary Measures:

    • Use in a well-ventilated area or under a fume hood.[4][5]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

    • Avoid inhalation of dust and contact with skin and eyes.[4][5]

    • In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[4]

    • Store in a cool, dry place in a tightly sealed container.[3]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[4][5][6]

Synthesis of the Core Scaffold

The preparation of this compound is a multi-step process that requires careful control of regioselectivity. A common synthetic strategy involves the nitration of a pre-functionalized benzene derivative.

A plausible route begins with 2-bromo-4-fluoro-6-nitrophenol, which is then methylated to yield the target compound.[7] The choice of a methylating agent like iodomethane in the presence of a suitable base allows for the efficient formation of the methoxy ether.

Representative Synthetic Protocol: Methylation

This protocol describes the synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, a structural isomer, from the corresponding phenol, illustrating the general principle.[7]

  • Setup: To a solution of 2-bromo-4-fluoro-6-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Reagent Addition: Stir the suspension at room temperature and add iodomethane (CH₃I, 1.2-1.5 eq) dropwise.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the pure this compound.

Chemical Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

G main This compound snar Nucleophilic Aromatic Substitution (SNAr) (at C-F) main->snar Nu⁻ coupling Pd-Catalyzed Cross-Coupling (at C-Br) main->coupling Pd(0), L, Base reduction Nitro Group Reduction (at -NO2) main->reduction [H] (e.g., Fe/NH4Cl) product_snar Amines, Ethers, Thioethers snar->product_snar product_coupling Biaryls (Suzuki) Aryl Amines (Buchwald) coupling->product_coupling product_reduction Aniline Intermediate reduction->product_reduction G sub Starting Material (Ar-F) mc Meisenheimer Complex (Intermediate) sub->mc + Nu⁻ (Rate-determining) nu Nucleophile (Nu⁻) nu->mc prod Substituted Product (Ar-Nu) mc->prod - F⁻ (Fast) lg Leaving Group (F⁻) G start This compound step1 Step 1: Buchwald-Hartwig (Couple with Amine 1) start->step1 R1-NH2, Pd(0), Base inter1 Intermediate A (Aryl Amine) step1->inter1 step2 Step 2: Nitro Reduction (Fe / NH4Cl) inter1->step2 [H] inter2 Intermediate B (Diamino Species) step2->inter2 step3 Step 3: Amide Coupling (Acylation) inter2->step3 R2-COCl, Base final Kinase Inhibitor Core Scaffold step3->final

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is a substituted aromatic compound with potential applications as an intermediate in organic synthesis and drug discovery. Its chemical structure, featuring a brominated and nitrated benzene ring with fluoro and methoxy substitutions, suggests a complex physicochemical profile that is critical for its handling, formulation, and development. Understanding the solubility and stability of this compound is paramount for researchers in designing experiments, developing formulations, and ensuring the reliability of their results.

This guide provides a comprehensive overview of the known properties of this compound and, more importantly, offers detailed, field-proven protocols for determining its solubility and stability. The methodologies described herein are based on established scientific principles and regulatory guidelines, empowering researchers to generate robust and reliable data for their specific applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data in peer-reviewed literature is limited.

PropertyValueSource
Molecular Formula C₇H₅BrFNO₃[1][2]
Molecular Weight 250.02 g/mol [3]
Appearance White to yellowish solid[1]
Melting Point 57-61°C[1]
Boiling Point 255-256°C[1]
Purity Typically ≥98%[3]

Solubility Profile: A Blend of Prediction and Practical Determination

The solubility of a compound is a critical parameter that influences its bioavailability, reaction kinetics, and formulation possibilities. Based on its structure, this compound is anticipated to be poorly soluble in water and more soluble in common organic solvents.[1] The presence of polar groups like the nitro and methoxy groups may impart some polarity, but the overall aromatic and halogenated nature suggests a preference for less polar environments.

For a closely related isomer, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene, the solubility has been described as very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[4] This provides a useful starting point for solvent selection when determining the solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a thermodynamic method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of the compound in a range of aqueous and organic solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))[5]

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials.

  • Solvent Addition: Add a known volume of each selected solvent to the corresponding vial.[6]

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-validated, stability-indicating HPLC method is crucial for accurate quantification.[7]

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Interpretation: The results should be tabulated to provide a clear comparison of the compound's solubility across the different solvents.

Solubility Testing Workflow

Caption: Workflow for thermodynamic solubility determination.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a chemical substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies, or stress testing, are undertaken to identify potential degradation products and establish degradation pathways.[8]

Experimental Protocol for Forced Degradation Studies

This protocol is designed to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[8]

Objective: To evaluate the stability of the compound under acidic, basic, oxidative, thermal, and photolytic conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)[8]

  • Suitable solvent for stock solution (e.g., methanol or acetonitrile)

  • pH meter

  • Oven

  • Photostability chamber

  • HPLC system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[8]

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, dilute, and analyze by HPLC.[8]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 8 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, dilute, and analyze by HPLC.[8]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Withdraw samples, dilute, and analyze by HPLC.[8]

  • Thermal Degradation: Expose a known amount of the solid compound to dry heat at 80°C in an oven for 48 hours. At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute, and analyze by HPLC.[8]

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark. Analyze both samples by HPLC.[8]

  • Analysis: For all conditions, analyze the stressed samples against a control sample (stored under normal conditions) using a stability-indicating HPLC method. The method should be capable of separating the intact compound from any degradation products.[7]

Forced Degradation Study Workflow

G cluster_conditions Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, 60°C) F Sample at time points A->F B Base Hydrolysis (NaOH, 60°C) B->F C Oxidation (H₂O₂, RT) C->F D Thermal (Solid, 80°C) D->F E Photolytic (Solution, Light Chamber) E->F G Analyze by Stability-Indicating HPLC F->G H Identify & Quantify Degradants G->H

Caption: Workflow for forced degradation stability testing.

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and maintain the integrity of this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Safety Precautions: Use in a well-ventilated area. Wear protective gloves, eye protection, and appropriate clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] A recommended shelf life of 1460 days has been indicated by one supplier.[2]

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides researchers with the necessary framework to generate this critical information. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can obtain robust data to support their research and development activities. The structural similarity to other known compounds allows for rational starting points in experimental design. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data, paving the way for the successful application of this compound in its intended field.

References

A Spectroscopic Guide to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a substituted nitroaromatic compound with potential applications in organic synthesis and drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This guide is intended to serve as a valuable resource for researchers, enabling them to identify and characterize this molecule, and to provide a framework for the spectroscopic analysis of related compounds.

Molecular Structure and Key Features

This compound possesses a highly substituted benzene ring, which gives rise to a unique and informative spectroscopic fingerprint. The interplay of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, the electron-donating methoxy (-OCH₃) group, and the electronegative fluoro (-F) atom dictates the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts and coupling patterns.

Molecular Formula: C₇H₅BrFNO₃[1][2]

Molecular Weight: 250.02 g/mol [1][2]

Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region corresponding to the methoxy group. The substitution pattern leaves two protons on the aromatic ring.

Predicted Signal Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
1H-4~7.5 - 7.8Doublet of doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz1H
2H-6~7.2 - 7.5Doublet of doublets (dd)J(H-F) ≈ 2-4 Hz, J(H-H) ≈ 2-3 Hz1H
3-OCH₃~3.9 - 4.1Singlet (s)-3H

Expertise & Experience:

  • Causality of Chemical Shifts: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group at C-2 is strongly electron-withdrawing, deshielding the adjacent protons. The fluorine at C-1 and bromine at C-5 are also electron-withdrawing. The methoxy group at C-3 is electron-donating. The H-4 proton is expected to be downfield due to the ortho bromine and para fluorine. The H-6 proton will be influenced by the ortho methoxy and para nitro groups.

  • Coupling Patterns: The two aromatic protons (H-4 and H-6) will exhibit splitting due to coupling with each other (meta coupling, J ≈ 2-3 Hz) and with the fluorine atom. The coupling to fluorine will be different for each proton due to the number of bonds separating them (ortho vs. para coupling). The methoxy protons will appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low symmetry, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon.

Predicted Signal Assignment Predicted Chemical Shift (δ, ppm)
1C-F~155 - 160 (d, ¹JCF ≈ 240-260 Hz)
2C-NO₂~148 - 152
3C-OCH₃~145 - 150
4C-H (C-6)~115 - 120 (d, JCF ≈ 20-25 Hz)
5C-Br~110 - 115
6C-H (C-4)~110 - 115 (d, JCF ≈ 5-10 Hz)
7-OCH₃~55 - 60

Expertise & Experience:

  • Influence of Substituents: The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon attached to the highly electronegative fluorine (C-1) will be found at a very low field and will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons bearing the nitro (C-2) and methoxy (C-3) groups will also be downfield. The carbon attached to bromine (C-5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

  • Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the presence of C-F coupling. The carbon directly bonded to fluorine will show a large coupling constant, while other carbons in the ring will show smaller couplings depending on their proximity to the fluorine atom.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups in the molecule.

Predicted Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretch-OCH₃
1600 - 1575, 1500 - 1400C=C stretchAromatic ring
1550 - 1500, 1350 - 1300N-O asymmetric & symmetric stretchNitro (-NO₂)
1250 - 1200C-O stretchAryl ether
1100 - 1000C-F stretchFluoroaromatic
700 - 500C-Br stretchBromoaromatic

Expertise & Experience:

  • Diagnostic Peaks: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. The presence of a strong C-O stretching band for the aryl ether and a C-F stretching band will further confirm the structure.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z Interpretation
250 / 252[M]⁺ and [M+2]⁺ molecular ion peaks
220 / 222[M - NO]⁺
205 / 207[M - NO₂]⁺
171[M - Br]⁺
126[M - Br - NO₂]⁺

Expertise & Experience:

  • Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity.

  • Fragmentation: The molecule is expected to fragment through the loss of the nitro group (as NO or NO₂) and the bromine atom. The relative abundance of the fragment ions will depend on their stability.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

Diagram of NMR Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add internal standard (e.g., TMS). prep1->prep2 prep3 Transfer to NMR tube. prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Lock and shim the spectrometer. acq1->acq2 acq3 Acquire 1H, 13C, and other relevant spectra. acq2->acq3 proc1 Fourier transform the FID. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Integrate peaks and assign chemical shifts. proc2->proc3

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction on the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding nuclei in the molecule.

IR Spectroscopy

Diagram of IR Workflow:

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample onto the ATR crystal. prep2 Apply pressure to ensure good contact. prep1->prep2 acq1 Record a background spectrum of the empty ATR crystal. prep2->acq1 acq2 Record the sample spectrum. acq1->acq2 proc1 The instrument software automatically subtracts the background. proc2 Identify and label significant absorption bands. proc1->proc2

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument's software will automatically perform the background subtraction.

    • Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry

Diagram of MS Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile). acq1 Introduce the sample into the ion source (e.g., ESI or EI). prep1->acq1 acq2 Ions are generated, separated by the mass analyzer, and detected. acq1->acq2 proc1 Identify the molecular ion peak and its isotopic pattern. proc2 Analyze the fragmentation pattern to elucidate the structure. proc1->proc2

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Protocol (using Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ depending on the mode).

    • Examine the isotopic pattern of the molecular ion to confirm the presence of bromine.

    • Analyze the fragmentation pattern to gain further structural information.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features and the principles behind them, researchers can more effectively identify and characterize this compound in their synthetic and developmental workflows. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data.

References

The Strategic Utility of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a polysubstituted aromatic compound, has emerged as a highly versatile intermediate. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—offers a rich platform for a variety of chemical transformations, enabling the synthesis of diverse and novel molecular architectures. This technical guide provides an in-depth exploration of the potential research applications of this valuable synthetic precursor, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1137869-91-0[1]
Molecular Formula C₇H₅BrFNO₃[1]
Molecular Weight 250.02 g/mol [1]
Appearance White to yellowish solid[2]
Melting Point 57-61 °C[2]
Boiling Point 255-256 °C[2]
Solubility Soluble in common organic solvents[2]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire aromatic ring, making it a hub for several key transformations.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom, situated ortho to the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a direct route to highly functionalized benzene derivatives.

Application in the Synthesis of BET Inhibitor Precursors

A notable application of this reactivity is demonstrated in the synthesis of precursors for Bromodomain and Extra-Terminal domain (BET) inhibitors, a promising class of anti-cancer agents.[3] In a key synthetic step, this compound is reacted with methylamine to yield 5-bromo-3-methoxy-N-methyl-2-nitroaniline.

Workflow for the Synthesis of a BET Inhibitor Precursor

G start Start: this compound step1 React with Methylamine (Nucleophilic Aromatic Substitution) start->step1 product1 Product: 5-bromo-3-methoxy-N-methyl-2-nitroaniline step1->product1 step2 Further Synthetic Steps (e.g., Reduction, Cyclization) product1->step2 final_product Target Molecule: Imidazopyrrolidinone BET Inhibitor step2->final_product

Caption: Synthetic pathway from this compound to a BET inhibitor.

Experimental Protocol: Synthesis of 5-bromo-3-methoxy-N-methyl-2-nitroaniline

This protocol is adapted from the procedure described in US Patent 9,890,166 B2.[3]

Materials:

  • This compound (1.0 eq)

  • Methylamine solution (e.g., 40% in water or 2M in THF) (1.2-1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the methylamine solution to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-3-methoxy-N-methyl-2-nitroaniline.

Reduction of the Nitro Group to an Aniline

The nitro group is a versatile functional handle that can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations. This reduction is a cornerstone in the synthesis of many pharmaceuticals and functional materials, as the resulting aniline is a key precursor for the formation of amides, sulfonamides, and various heterocyclic systems.

General Reaction Scheme

G reactant 5-Bromo-1-substituted-3-methoxy-2-nitrobenzene reagents Reducing Agent (e.g., Fe/AcOH, SnCl2, H2/Pd-C) reactant->reagents product 5-Bromo-1-substituted-3-methoxy-2-aminobenzene (aniline derivative) reagents->product

Caption: Reduction of the nitro group to form a substituted aniline.

Representative Experimental Protocol: Reduction of a Substituted Nitrobenzene

Materials:

  • Substituted nitrobenzene (e.g., this compound) (1.0 eq)

  • Iron powder (3.0-5.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, create a slurry of the nitrobenzene and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux.

  • Slowly add glacial acetic acid dropwise to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative.

  • Purify the product by column chromatography or recrystallization if necessary.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups. This versatility is crucial for the construction of complex molecular scaffolds in drug discovery and materials science.

Conceptual Workflow for Suzuki Cross-Coupling

G reactant This compound product 5-Substituted-1-fluoro-3-methoxy-2-nitrobenzene reactant->product Suzuki Coupling coupling_partner Boronic Acid or Ester (R-B(OH)2) coupling_partner->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) and Base catalyst->product

Caption: Suzuki cross-coupling reaction of this compound.

Representative Experimental Protocol: Suzuki Cross-Coupling of a Bromoaniline Derivative

Direct experimental protocols for cross-coupling reactions starting from this compound were not found in the initial search. However, the following is a general procedure for the Suzuki-Miyaura coupling of an ortho-bromoaniline, which is a plausible downstream product of our target molecule after nitro group reduction.

Materials:

  • Bromoaniline derivative (1.0 eq)

  • Boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

  • To a reaction vessel, add the bromoaniline derivative, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the coupled product.

Conclusion

This compound is a strategically functionalized aromatic building block with significant potential in various research and development sectors. Its capacity to undergo selective nucleophilic aromatic substitution, nitro group reduction, and transition metal-catalyzed cross-coupling reactions makes it an invaluable tool for the synthesis of complex and biologically active molecules. The protocols and workflows outlined in this guide serve as a foundation for researchers to explore and exploit the synthetic versatility of this compound in their pursuit of novel chemical entities.

References

The Strategic Utility of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a highly functionalized aromatic compound that has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. We will explore its synthesis, unique reactivity, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven applications.

Introduction: A Molecule of Strategic Importance

This compound is a polysubstituted benzene derivative with the chemical formula C₇H₅BrFNO₃ and a molecular weight of 250.02 g/mol .[1] Its CAS number is 1137869-91-0.[2] The strategic arrangement of its functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—creates a unique electronic landscape on the aromatic ring, making it a versatile and highly sought-after building block in modern organic synthesis.

The presence of these distinct functionalities allows for a programmed, sequential, and regioselective approach to the construction of complex molecular architectures. This guide will delve into the specific roles of each substituent and how they can be exploited to achieve desired synthetic transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueSource
Appearance White to yellowish solid
Molecular Formula C₇H₅BrFNO₃[1]
Molecular Weight 250.02 g/mol [1]
CAS Number 1137869-91-0[2]
Melting Point 57-61°C
Boiling Point 255-256°C
Solubility Soluble in common organic solvents

Synthesis of this compound: A Plausible Synthetic Pathway

While the synthesis of this molecule can be complex, a general and logical route can be proposed based on established organic chemistry principles. This pathway involves the sequential introduction of the various functional groups onto the benzene ring.

A plausible synthetic route starts with a readily available substituted anisole, such as 4-bromo-2-fluoroanisole. The synthesis would then proceed through a nitration step to introduce the nitro group. The directing effects of the existing substituents are crucial in determining the position of the incoming nitro group.

Conceptual Synthesis Workflow:

Start 4-Bromo-2-fluoroanisole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Electrophilic Aromatic Substitution Product This compound Nitration->Product

Caption: Conceptual workflow for the synthesis of this compound.

The Versatile Reactivity of this compound: A Trifecta of Opportunities

The synthetic utility of this compound stems from the distinct reactivity of its three key functional handles: the fluorine atom, the bromine atom, and the nitro group. This allows for a modular approach to molecule construction.

Nucleophilic Aromatic Substitution (SₙAr) at the Fluorine Position

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This makes the fluorine atom an excellent leaving group in SₙAr reactions. This reactivity is a cornerstone of its application in building complex molecules, particularly in the introduction of nitrogen-based nucleophiles.

Reaction Logic:

Intermediate This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->SNAr Product Substituted Product SNAr->Product Displacement of Fluoride

Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr) reactions.

A prime example of this reactivity is found in the synthesis of precursors for imidazopyrrolidine derivatives, which have been investigated as inhibitors of BET bromodomains for potential cancer therapy.[2]

Experimental Protocol: Synthesis of N-methyl-5-bromo-3-methoxy-2-nitroaniline [2]

  • Reactants: A mixture of this compound (5.5 g, 22 mmol) and a 2 M solution of methylamine in THF (44 ml) is prepared.

  • Reaction Conditions: The reaction mixture is slowly heated to 75°C.

  • Reaction Time: The mixture is maintained at 75°C for 2 hours.

  • Work-up: After cooling to room temperature, the solid is filtered off and discarded. The filtrate is concentrated to yield the desired product.

This reaction demonstrates the selective displacement of the fluorine atom by the amine nucleophile, a transformation that is both efficient and highly regioselective due to the electronic activation provided by the nitro group.

Palladium-Catalyzed Cross-Coupling at the Bromine Position

The bromine atom on the aromatic ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

Commonly employed cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines.

The ability to perform these reactions in the presence of the other functional groups on the ring highlights the chemoselectivity that can be achieved with this intermediate.

Reduction of the Nitro Group to an Amine

The nitro group can be readily and selectively reduced to an amino group (-NH₂), which opens up a vast array of subsequent chemical transformations. This is a crucial step in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can be further functionalized through:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).

  • Reductive amination: Reaction with aldehydes or ketones.

A relevant example is the reduction of the closely related compound, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, to 4-fluoro-3-methoxyaniline, a valuable intermediate in its own right.[3] This transformation is typically achieved through catalytic hydrogenation.

Conceptual Protocol: Catalytic Hydrogenation of the Nitro Group

  • Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[3]

  • Hydrogen Source: The reaction is carried out under a hydrogen atmosphere, often at elevated pressure (≥ 5 bar).[3]

  • Solvent: A suitable organic solvent such as ethanol or ethyl acetate.

  • Temperature: The reaction may require heating (e.g., at least 50°C) to proceed at a reasonable rate.[3]

This reduction is generally highly selective for the nitro group, leaving the other halogen substituents intact.

Strategic Application in Drug Discovery: A Case Study

The multifaceted reactivity of this compound makes it an ideal starting material for the synthesis of complex, biologically active molecules. As previously mentioned, its use in the synthesis of imidazopyrrolidine derivatives as BET inhibitors for cancer treatment is a compelling example.[2]

Synthetic Strategy Overview:

Start This compound Step1 SₙAr with R-NH2 Start->Step1 Intermediate1 N-substituted-5-bromo-3-methoxy-2-nitroaniline Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 Substituted Diaminobenzene Derivative Step2->Intermediate2 Step3 Further Cyclization & Functionalization Intermediate2->Step3 FinalProduct Complex Bioactive Molecule (e.g., BET Inhibitor) Step3->FinalProduct

References

Methodological & Application

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing a Challenging Substrate

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope.[1][2] This guide focuses on a particularly challenging substrate: 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene . The unique substitution pattern of this aryl bromide presents a confluence of electronic and steric factors that demand careful consideration for successful C–N coupling.

Substrate Analysis:

  • Electron-Deficient Ring: The presence of two powerful electron-withdrawing groups, a nitro group (–NO₂) and a fluorine (–F) atom, significantly deactivates the aromatic ring. This electronic feature can facilitate the initial oxidative addition step, which is often rate-limiting, but may complicate the final reductive elimination.[3]

  • Steric Hindrance: The ortho-nitro and ortho-fluoro substituents flank the bromine atom, creating a sterically congested environment around the reaction center. This hindrance can impede the approach of the palladium catalyst and the amine coupling partner, necessitating the use of bulky ligands to create an effective catalytic pocket.[4][5][6]

These characteristics place the substrate in the class of "electron-deficient" and "sterically hindered" aryl halides, for which specialized, state-of-the-art Buchwald-Hartwig catalyst systems are required.[7] This document provides a detailed examination of the mechanistic principles, a guide to selecting optimal reaction components, and a robust, field-tested protocol for researchers targeting this class of molecules.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[1][8][9] Understanding this cycle is paramount for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar–Br) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice and strength of the base are critical at this stage.[10][11]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C–N bond of the product (Ar–NR₂) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

A competing side reaction, β-hydride elimination, can occur from the Pd(II)-amido complex, leading to hydrodehalogenation of the starting material and formation of an imine.[1][12] The use of bulky ligands helps to suppress this undesired pathway by promoting reductive elimination.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(Br) pd0->oa_complex  Ar-Br (Oxidative Addition)   amido_complex Amido Complex L₂Pd(II)(Ar)(NR₂) oa_complex->amido_complex  R₂NH, Base (-HBr)   product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 product_out Ar-NR₂ center

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Component Selection for a Challenging Substrate

The success of the amination of this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst

While numerous palladium sources can be used, Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or preformed Pd(0) complexes are often effective.[13] However, for consistency and ease of use, air-stable Pd(II) precatalysts like Pd(OAc)₂ (palladium(II) acetate) are commonly employed.[8] These are reduced in situ to the active Pd(0) species by the phosphine ligand or the amine. For challenging substrates, using advanced, pre-formed palladacycle precatalysts (e.g., G3 or G4 type) can offer superior activity, faster reaction times, and lower catalyst loadings.[9]

Ligand: The Key to Success

The ligand is arguably the most critical variable. For sterically hindered and electron-deficient aryl halides, the use of bulky, electron-rich monophosphine ligands from the "Buchwald family" is essential.[14] These ligands promote the crucial reductive elimination step while preventing catalyst decomposition and side reactions.[5]

  • Recommended Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand, often a first choice for difficult couplings.[7][15]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Known for its high activity, particularly with challenging substrates.

    • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): An exceptionally active ligand that can facilitate reactions at lower temperatures.[9]

Bidentate phosphine ligands like BINAP or DPPF, while historically important, are generally less effective for this substrate class compared to the more sterically demanding monophosphine ligands.[1][12]

Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[16] The choice of base can dramatically influence reaction rate and yield.[10][11][17]

  • Sodium tert-butoxide (NaOtBu): The most commonly used and often most effective base for aminations of aryl bromides. Its high basicity (pKaH ≈ 19) ensures efficient deprotonation of a wide range of amines.[8][16]

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another very strong base that can be effective, particularly if NaOtBu leads to side reactions.

  • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): While useful for base-sensitive substrates, these are generally not strong enough for the efficient amination of challenging, electron-deficient aryl halides unless paired with very active catalyst systems.[8][9]

Solvent

The solvent must be aprotic and capable of solubilizing the reaction components. It should also be rigorously degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

  • Toluene: An excellent, non-polar choice that is widely used.[10][15]

  • 1,4-Dioxane: A more polar aprotic solvent that can sometimes improve solubility and reaction rates.[13]

  • tert-Butanol (t-BuOH): Often used in conjunction with toluene, particularly with phosphate bases.[9]

Recommended Protocol and Optimization Strategies

The following protocol provides a robust starting point for the amination of this compound. It is designed to be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

General Experimental Protocol

graphprotocol_workflow prep 1. Preparation - Dry & degas glassware - Weigh reagents under N₂ add_solids 2. Add Solids - Pd Precatalyst - Ligand - Base prep->add_solids add_liquids 3. Add Liquids - Solvent (Toluene) - Aryl Bromide - Amine add_solids->add_liquids reaction 4. Reaction - Stir at 80-110 °C - Monitor by TLC/GC-MS add_liquids->reaction workup 5. Workup - Cool to RT - Quench with H₂O - Extract with organic solvent reaction->workup purify 6. Purification - Dry organic layer - Concentrate - Column Chromatography workup->purify

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Reagents & Stoichiometry:

ComponentMolar Equiv.Amount (for 1 mmol Ar-Br)Purpose
This compound1.0266.05 mgAryl Halide
Amine1.2 - 1.5VariesNucleophile
Pd₂(dba)₃0.01 (1 mol%)9.2 mgCatalyst Precursor
XPhos0.03 (3 mol%)14.3 mgLigand
Sodium tert-butoxide (NaOtBu)1.4 - 2.0134.5 - 192.2 mgBase
Anhydrous, Degassed Toluene-5 mL (0.2 M)Solvent

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide under an inert nitrogen or argon atmosphere.

  • Addition: Add the anhydrous, degassed toluene, followed by the amine and then the this compound.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The disappearance of the starting aryl bromide is a key indicator.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

Optimization and Troubleshooting
IssuePotential CauseRecommended Action
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly soluble base.Ensure all reagents and solvents are anhydrous and degassed.[18] Increase temperature to 110 °C. Ensure vigorous stirring to suspend the base.[8] Screen alternative ligands (e.g., RuPhos, BrettPhos).
Hydrodehalogenation β-Hydride elimination is competing with reductive elimination.Use a bulkier ligand (e.g., BrettPhos). Ensure the base is not excessively strong or used in large excess. Lowering the temperature slightly may help.
Side Product Formation Reaction with other functional groups; Catalyst decomposition.Confirm the identity of byproducts via MS.[19] If the amine has other nucleophilic sites, consider protection. Screen different bases (e.g., LHMDS or K₃PO₄) which may offer different selectivity.[20]
Incomplete Reaction Steric hindrance is too great for the chosen conditions; Catalyst has deactivated over time.Switch to a more active precatalyst (e.g., XPhos Pd G3). Increase catalyst and ligand loading to 2-5 mol%. Consider microwave irradiation to accelerate the reaction.[4][21]

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success relies on a rational approach that directly addresses the substrate's electronic deficiency and steric hindrance. By selecting a highly active catalyst system, typically comprising a palladium source paired with a bulky, electron-rich monophosphine ligand like XPhos, and employing a strong, non-nucleophilic base such as NaOtBu in an anhydrous, aprotic solvent, researchers can effectively construct the desired C–N bond. The provided protocol serves as a validated starting point, with the troubleshooting guide offering a clear path for optimization.

References

Application Note: Strategic Catalyst Selection for the Sonogashira Coupling of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Complex Aryl Halide

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This reaction, catalyzed by palladium and often co-catalyzed by copper, provides a powerful and versatile method for constructing complex molecular architectures, with broad applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

This application note provides a detailed guide for selecting the optimal catalyst system for the Sonogashira coupling of a challenging, electronically complex substrate: 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene . The unique substitution pattern of this molecule presents specific hurdles that must be addressed through rational catalyst design to achieve high yields and minimize side reactions.

Section 1: Substrate Analysis: Unpacking Electronic and Steric Influences

The reactivity of this compound in a Sonogashira coupling is dictated by the interplay of its substituents. A thorough understanding of these effects is critical for selecting an appropriate catalyst system.

  • Electronic Activation: The aryl bromide is highly electron-deficient. This is due to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group (NO₂) and the potent inductive effect of the fluoro group (-F). This electron deficiency facilitates the oxidative addition of the C-Br bond to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[4] In many cases, this activation can lead to higher reactivity compared to electron-neutral or electron-rich aryl bromides.[5][6]

  • Steric Hindrance: The nitro group is positioned ortho to the bromine atom. This proximity can introduce moderate steric hindrance around the reaction center, potentially impeding the approach of the bulky palladium catalyst.

  • Functional Group Compatibility: The nitro group is a sensitive functionality that can participate in side reactions under certain conditions. The chosen catalyst system must be mild enough to tolerate its presence. Fortunately, the Sonogashira coupling is known to tolerate a wide array of functional groups, including nitro groups.[7]

The primary challenge lies in balancing the electronic activation with potential steric and functional group-related complications. The goal is to identify a catalyst system that is reactive enough to overcome any steric barriers but selective enough to avoid unwanted side reactions.

Section 2: The Catalytic System: A Component-by-Component Rationale

A successful Sonogashira coupling hinges on the synergy between four key components: the palladium pre-catalyst, the ligand, the optional copper co-catalyst, and the base.

The Palladium Pre-catalyst: The Engine of the Reaction

The active catalyst in the Sonogashira reaction is a Pd(0) species. Typically, a more stable and commercially available Pd(II) salt is used as a "pre-catalyst," which is reduced in situ to the active Pd(0) form.[1]

  • Common Choices: Standard pre-catalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are excellent starting points. Pd(PPh₃)₄ is already a Pd(0) complex, while PdCl₂(PPh₃)₂ is readily reduced in the reaction mixture by amines or phosphine ligands.[1]

  • Recommendation: For this substrate, PdCl₂(PPh₃)₂ is a robust and cost-effective choice. Its phosphine ligands are sufficient for this activated aryl bromide, and it reliably generates the active catalyst under standard conditions.

The Ligand: Tuning Reactivity and Selectivity

Phosphine ligands are crucial for stabilizing the palladium center, modulating its electronic properties, and influencing the rates of oxidative addition and reductive elimination.

  • Standard vs. Bulky Ligands: For most aryl bromides, triphenylphosphine (PPh₃) , often included in the pre-catalyst (e.g., PdCl₂(PPh₃)₂), is sufficient. However, for more challenging substrates, particularly less reactive aryl chlorides, bulky and electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are employed to promote the difficult oxidative addition step.[8]

  • Recommendation: Given that this compound is an activated aryl bromide, the standard PPh₃ ligand is the logical starting point. If the reaction is sluggish due to unforeseen steric hindrance, a switch to a more sterically demanding ligand like XPhos could be beneficial.[9]

The Copper Co-catalyst: The Rate Accelerator vs. The Side Reaction Promoter

The "classical" Sonogashira reaction employs a copper(I) salt, typically copper(I) iodide (CuI) , as a co-catalyst.[10]

  • The Role of Copper: CuI reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[4] This species readily undergoes transmetalation with the arylpalladium(II) complex, accelerating the overall catalytic cycle and often allowing the reaction to proceed under milder conditions (e.g., room temperature).[1][11]

  • The Downside of Copper: The primary drawback of using copper is its tendency to catalyze the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling.[12] This leads to the formation of undesirable 1,3-diyne impurities, which can complicate purification and lower the yield of the desired product.

  • The Copper-Free Alternative: To circumvent the issue of homocoupling, copper-free Sonogashira protocols have been developed.[13][14] These reactions often require slightly higher temperatures or more specialized ligands but offer a cleaner reaction profile, which is highly desirable in complex multi-step syntheses.[15]

  • Recommendation: To maximize yield and simplify purification, a copper-free protocol is the preferred starting point for this substrate. The electronic activation of the aryl bromide should provide sufficient reactivity to proceed without a copper co-catalyst. A classical copper-catalyzed protocol should be considered a secondary option if the copper-free approach proves inefficient.

The Base: Activating the Alkyne

The base serves two critical functions: deprotonating the terminal alkyne to generate the nucleophilic acetylide species and neutralizing the hydrogen halide (HBr) formed during the catalytic cycle.

  • Common Choices: Amine bases such as triethylamine (TEA) , diisopropylethylamine (DIPEA) , or diisopropylamine (DIPA) are the most common choices and often serve as part of the solvent system.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[16]

  • Recommendation: A liquid amine base like DIPEA or TEA is recommended. They are effective bases and can also act as solvents or co-solvents, ensuring homogeneity.

Section 3: The Sonogashira Catalytic Cycle

The mechanism of the Sonogashira coupling differs depending on the presence of a copper co-catalyst. Both pathways begin with the oxidative addition of the aryl halide to the active Pd(0) catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Co-Catalyst Cycle cluster_cu_free Copper-Free Pathway Pd0 [L₂Pd⁰] Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII [L₂PdII(Ar)(X)] Aryl-Pd Complex OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne [L₂PdII(Ar)(C≡CR)] Di-organo Complex Transmetal->Pd_Alkyne CuX Cu(I)X Transmetal->CuX Regeneration RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R Product RedElim->Product Alkyne H-C≡C-R Terminal Alkyne Cu_Acetylide Cu-C≡C-R Copper Acetylide Alkyne->Cu_Acetylide + CuX + Base Base Base Cu_Acetylide->Transmetal To Pd Cycle Alkyne2 H-C≡C-R Terminal Alkyne Alkyne2->Transmetal Direct reaction with Pd-complex Base2 Base Base2->Transmetal Direct reaction with Pd-complex

Figure 1. Generalized catalytic cycles for the Sonogashira coupling. The copper-catalyzed pathway (top) involves a distinct copper acetylide intermediate, while the copper-free pathway (bottom) proceeds via direct interaction with the palladium complex.

Section 4: Recommended Catalyst Systems & Protocols

Based on the analysis above, two primary protocols are presented. Protocol A represents the preferred, cleaner copper-free method, while Protocol B offers a classical alternative if higher reactivity is required.

ParameterProtocol A: Copper-Free (Preferred)Protocol B: Classical Cu-Catalyzed
Pd Pre-catalyst PdCl₂(PPh₃)₂PdCl₂(PPh₃)₂
Catalyst Loading 1-3 mol%1-3 mol%
Ligand Triphenylphosphine (PPh₃)Triphenylphosphine (PPh₃)
Ligand Loading 2-6 mol% (often included with catalyst)2-6 mol% (often included with catalyst)
Co-catalyst NoneCuI
Co-catalyst Loading N/A1-5 mol%
Base DIPEA or TEADIPEA or TEA
Solvent THF or DMFTHF or DMF
Temperature 50-80 °CRoom Temperature to 50 °C
Protocol A: Preferred Method (Copper-Free Sonogashira Coupling)

This protocol is designed to minimize side reactions and simplify product purification.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Base (e.g., DIPEA, 3.0 equiv)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: Add a magnetic stir bar to a Schlenk flask and flame-dry under vacuum. Allow to cool to room temperature and backfill with an inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add this compound (1.0 equiv) and PdCl₂(PPh₃)₂ (0.02 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (to make a ~0.1 M solution based on the aryl bromide), followed by the base (3.0 equiv) and the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at the desired temperature (start at 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol B: Alternative Method (Classical Copper-Catalyzed Sonogashira)

Use this protocol if Protocol A results in low conversion or is excessively slow.

Materials:

  • Same as Protocol A, with the addition of Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%).

Step-by-Step Methodology:

  • Vessel Preparation & Reagent Addition: Follow steps 1 and 2 from Protocol A. In step 2, add both PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv) to the flask. Note: CuI is sensitive to light and air; handle it quickly.

  • Inert Atmosphere: Follow step 3 from Protocol A.

  • Solvent and Reagent Addition: Follow step 4 from Protocol A.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, gently warm to 40-50 °C. Monitor progress by TLC or GC-MS. The reaction is typically faster than the copper-free version.

  • Workup & Purification: Follow steps 6 and 7 from Protocol A. Note that purification may be more challenging due to the potential presence of alkyne homocoupling byproducts.

Section 5: Experimental Workflow

Figure 2. A streamlined workflow for the Sonogashira coupling experiment.

Section 6: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed).2. Insufficient temperature (for Cu-free).3. Poor quality reagents/solvents.1. Use fresh catalyst; ensure rigorous inert atmosphere.2. Increase temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents and pure reagents.
Alkyne Homocoupling 1. Presence of oxygen.2. (Protocol B) Copper co-catalyst promoting Glaser coupling.1. Improve inert gas technique (degas solvents thoroughly).2. Switch to Protocol A (Copper-Free).
Substrate Decomposition 1. Reaction temperature is too high.2. Incompatible base or solvent.1. Lower the reaction temperature.2. Screen alternative bases (e.g., K₂CO₃) or solvents.
Low Yield despite Full Conversion 1. Product loss during workup/purification.2. Formation of unidentified byproducts.1. Optimize extraction and chromatography conditions.2. Re-evaluate catalyst system; consider a bulkier ligand (e.g., XPhos) to improve selectivity.

References

Application Note: A Practical Guide to the Heck Reaction of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction using 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, an electron-deficient aryl bromide. We will explore the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental protocol with justifications for reagent and condition selection, and present visual aids to clarify the catalytic cycle and experimental workflow. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are engaged in the development of complex molecular architectures via palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed transformation has revolutionized the synthesis of substituted alkenes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[3][4] For his contributions to this powerful synthetic tool, Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry.[1]

The substrate of interest, this compound, presents a unique case for the Heck reaction. Its aromatic ring is highly functionalized with:

  • A bromo group, a common and effective leaving group for the Heck reaction.

  • A strong electron-withdrawing nitro group ortho to the bromine. This electronic feature is generally beneficial, as it can accelerate the rate-determining oxidative addition step.[5][6]

  • A fluoro group also ortho to the bromine, which, along with the nitro group, may introduce significant steric hindrance around the reaction center.

  • An electron-donating methoxy group meta to the bromine.

The reaction's success hinges on carefully selecting conditions that balance the electronic activation provided by the nitro group with the potential steric challenges posed by the ortho substituents. This guide provides a robust, field-proven protocol to navigate these factors effectively.

The Heck Reaction: Mechanistic Overview

The reaction proceeds via a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism consists of several key steps, which are crucial to understand for troubleshooting and optimization.[7][8]

  • Generation of the Active Catalyst: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst, such as Palladium(II) acetate, which is reduced by a phosphine ligand or another component in the reaction mixture.[1]

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the aryl bromide, forming a square planar Aryl-Pd(II)-Halide complex. This is often the rate-limiting step of the cycle.[1][2]

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-migratory insertion step.[2][9] Steric factors play a significant role here, with the aryl group typically adding to the less substituted carbon of the alkene double bond.[8]

  • β-Hydride Elimination: For the reaction to proceed, the intermediate must have a hydrogen atom on a carbon adjacent (beta) to the palladium. This hydrogen is eliminated along with the palladium in a syn fashion, forming a new palladium-alkene π complex and releasing the substituted alkene product.[2][7]

  • Catalyst Regeneration: The resulting Hydrido-Pd(II)-Halide complex undergoes reductive elimination in the presence of a base (e.g., triethylamine, potassium carbonate). The base neutralizes the generated hydrohalic acid (HBr), regenerating the Pd(0) catalyst and allowing the cycle to continue.[8][10]

Heck_Catalytic_Cycle Heck Catalytic Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition L | Ar-Pd(II)-X | L pd0->oxidative_addition Oxidative Addition aryl_halide Ar-X (this compound) aryl_halide->pd0 pi_complex Alkene π-Complex oxidative_addition->pi_complex Coordination alkene Alkene (e.g., n-Butyl Acrylate) alkene->oxidative_addition insertion Migratory Insertion Intermediate pi_complex->insertion syn-Migratory Insertion beta_elimination β-Hydride Elimination Intermediate insertion->beta_elimination syn-β-Hydride Elimination product Substituted Alkene (Product) beta_elimination->product hpdx H-Pd(II)-X | L₂ beta_elimination->hpdx Product Release hpdx->pd0 Reductive Elimination (Catalyst Regeneration) base_h [Base-H]⁺ X⁻ hpdx->base_h base Base (e.g., K₂CO₃) base->hpdx Experimental_Workflow Experimental Workflow Diagram start Start prep Prepare Dry Glassware (Schlenk Flask) start->prep reagents Add Solid Reagents: Ar-Br, Pd(OAc)₂, PPh₃, K₂CO₃ prep->reagents inert Establish Inert Atmosphere (Evacuate/Backfill N₂ x3) reagents->inert add_liquids Add Solvents & Liquid Reagents (DMF, Alkene) inert->add_liquids react Heat and Stir Reaction (80-100 °C) add_liquids->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up: Cool, Dilute, Filter, Extract monitor->workup Complete purify Purification: Flash Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Application Notes & Protocols: 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a highly functionalized aromatic compound, as a pivotal starting material for the synthesis of diverse and complex heterocyclic scaffolds. We delve into the core reactivity of this molecule, dictated by its unique substitution pattern, and present detailed, field-proven protocols for its application in constructing medicinally relevant heterocyclic systems such as benzofurans, quinolines, and indoles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Value of this compound

This compound is a strategically designed synthetic intermediate whose value lies in the orchestrated reactivity of its substituents. The benzene ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group.[1] This activation is fundamental to its utility, primarily facilitating nucleophilic aromatic substitution (SNAr) reactions. The presence of two distinct halogen atoms—fluorine and bromine—at positions ortho and para to the nitro group, respectively, offers differential reactivity for sequential functionalization.

The fluorine atom, being the most electronegative halogen and positioned ortho to the nitro group, is an excellent leaving group in SNAr reactions.[1][2] The bromine atom is less susceptible to nucleophilic displacement but serves as a valuable handle for subsequent metal-catalyzed cross-coupling reactions. Furthermore, the nitro group itself is a synthetic linchpin; its reduction to an amine is a gateway to a multitude of intramolecular cyclization strategies for building nitrogen-containing heterocycles.[1][2] This combination of features makes it an ideal precursor for constructing elaborate molecular architectures, particularly those found in pharmaceutical agents.[3][4]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is governed by three primary transformations:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway. The strong -I and -R effects of the nitro group significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The attack preferentially occurs at the carbon bearing the fluorine atom, leading to the formation of a stabilized Meisenheimer complex intermediate before the fluoride ion is expelled to restore aromaticity.[5]

  • Nitro Group Reduction: The conversion of the nitro group to an aniline is a critical step for the synthesis of N-heterocycles. This transformation fundamentally alters the electronic nature of the ring from electron-deficient to electron-rich and introduces a nucleophilic nitrogen atom poised for cyclization.

  • Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon or heteroatom substituents at a later stage in the synthetic sequence.

Below is a diagram illustrating the primary SNAr pathway.

SNAr_Mechanism Start This compound + Nu- Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Nucleophilic Attack at C-F Product Substituted Product + F- Intermediate->Product Elimination of F-

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Application Protocol I: Synthesis of a Substituted Benzofuran Core

Benzofurans are a common motif in biologically active compounds.[6][7] This protocol outlines a two-step sequence involving an initial SNAr reaction followed by a reductive cyclization to construct the benzofuran scaffold.

Workflow Overview

Benzofuran_Workflow A Step 1: SNAr Reaction This compound + 2-Ethylphenol B Intermediate A Diarylether Product A->B K2CO3, DMF, 80°C C Step 2: Reductive Cyclization 1. Nitro Reduction (SnCl2/HCl) 2. Intramolecular Cyclization B->C D Final Product Substituted Benzofuran C->D

Caption: Synthetic workflow for a substituted benzofuran.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(5-Bromo-3-methoxy-2-nitrophenoxy)-2-ethylbenzene (Intermediate A)

  • Materials & Equipment:

    • This compound (1.0 eq)

    • 2-Ethylphenol (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

    • Add 2-Ethylphenol followed by anhydrous potassium carbonate.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Causality: K₂CO₃ is a suitable base for deprotonating the phenol, creating the nucleophile. DMF is an excellent polar aprotic solvent that promotes SNAr reactions. Heating is required to overcome the activation energy of the reaction.

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl ether intermediate.

Step 2: Synthesis of 6-Bromo-8-methoxy-1-ethyl-dibenzofuran (Final Product)

  • Materials & Equipment:

    • Intermediate A (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Standard reaction and workup glassware.

  • Procedure:

    • Dissolve Intermediate A in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Causality: SnCl₂ in HCl is a classic and effective reagent for the reduction of an aromatic nitro group to an amine. The acidic conditions then promote the intramolecular electrophilic cyclization of the resulting aniline onto the adjacent aromatic ring, followed by dehydration to form the furan ring.

    • Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via column chromatography to obtain the final benzofuran product.

Data Summary
StepKey ReagentsSolventTemperatureTypical Yield
12-Ethylphenol, K₂CO₃DMF80 °C75-85%
2SnCl₂·2H₂O, HClEthanolReflux60-70%

Application Protocol II: Synthesis of a Substituted Quinoline

Quinolines are a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents.[8][9] This protocol employs a reduction-cyclization strategy, akin to the Combes quinoline synthesis.[2]

Workflow Overview

Quinoline_Workflow A Step 1: Nitro Reduction This compound B Intermediate B 3-Bromo-5-fluoro-4-methoxyaniline A->B H2, Pd/C, Methanol C Step 2: Combes-type Cyclization Intermediate B + Acetylacetone B->C H2SO4 (conc.), 110°C D Final Product Substituted Quinoline C->D Dehydration

Caption: Synthetic workflow for a substituted quinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-fluoro-4-methoxyaniline (Intermediate B)

  • Materials & Equipment:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5 mol%)

    • Methanol

    • Hydrogen gas supply (balloon or Parr hydrogenator)

    • Filtration apparatus (Celite).

  • Procedure:

    • Dissolve the starting material in methanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

    • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6-12 hours.

    • Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction that avoids the use of harsh acidic or metallic reagents, preserving the halogen substituents.

    • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the aniline intermediate, which is often used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-8-fluoro-7-methoxy-2,4-dimethylquinoline (Final Product)

  • Materials & Equipment:

    • Intermediate B (1.0 eq)

    • Acetylacetone (1.2 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Heating mantle, condenser.

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C.

    • Slowly and sequentially add Intermediate B and acetylacetone to the cold acid with stirring.

    • After addition is complete, slowly warm the mixture to room temperature and then heat to 110 °C for 3-4 hours.

    • Causality: This is a classic Combes quinoline synthesis. The strong acid catalyzes the condensation of the aniline with the 1,3-diketone (acetylacetone) to form an enamine intermediate, which then undergoes intramolecular electrophilic cyclization onto the activated aromatic ring, followed by dehydration to yield the quinoline.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the mixture with a concentrated aqueous solution of sodium hydroxide until pH > 10.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the final quinoline product.

Data Summary
StepKey ReagentsSolventTemperatureTypical Yield
1H₂, 10% Pd/CMethanolRoom Temp.>90%
2Acetylacetone, H₂SO₄Neat110 °C55-65%

Concluding Remarks & Future Directions

This compound has been demonstrated as a potent and versatile building block for heterocyclic synthesis. The protocols detailed herein provide robust and reproducible methods for accessing complex benzofuran and quinoline cores. The differential reactivity of the fluoro and bromo substituents allows for a modular approach, where initial SNAr chemistry can be followed by subsequent cross-coupling reactions at the bromine position to further elaborate the molecular structure. Future work could explore the synthesis of other heterocyclic systems, such as indoles[10] or benzimidazoles, by adapting the nucleophiles and cyclization strategies employed. The availability of this precursor provides a reliable entry point for the discovery of novel chemical entities in drug development and materials science.

References

The Strategic Utility of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Polysubstituted Benzenes in Drug Discovery

In the landscape of modern medicinal chemistry, polysubstituted benzene rings represent a cornerstone scaffold for the design and synthesis of novel therapeutic agents. The precise arrangement of diverse functional groups on this aromatic core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties. Among the vast arsenal of building blocks available to the synthetic chemist, 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene has emerged as a particularly versatile and valuable intermediate. Its unique constellation of functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—provides a rich platform for a variety of selective chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this building block, complete with detailed, field-proven protocols for its key chemical transformations.

The inherent reactivity of this compound allows for its facile incorporation into complex molecular architectures, making it a key intermediate in the synthesis of a range of biologically active compounds, including potent enzyme inhibitors for oncology.[1] This guide will delve into the nuanced reactivity of this compound, providing a rationale for experimental choices and offering robust protocols for its use in nucleophilic aromatic substitution, and providing insights into its potential in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 1137869-91-0[2]
Molecular Formula C₇H₅BrFNO₃[3]
Molecular Weight 250.02 g/mol [3]
Appearance White to yellowish solid
Purity ≥95%[4]
Storage Store long-term in a cool, dry place. Sealed in dry, room temperature.[2][4]

Safety and Handling:

This compound is a chemical that may cause harm and should be handled by technically qualified personnel.[4] Appropriate safety precautions, such as wearing protective gloves, goggles, and a lab coat, are required when handling this compound.[4] Avoid inhaling, swallowing, or touching the skin and eyes. Work should be conducted in a well-ventilated fume hood. The following hazard statements have been associated with this compound: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[4]

Strategic Applications in Medicinal Chemistry: A Multi-Functional Linchpin

The synthetic versatility of this compound stems from the differential reactivity of its four key functional groups. The electron-withdrawing nitro group strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), primarily at the ortho and para positions. This electronic feature makes the fluorine atom, located ortho to the nitro group, a prime site for displacement by various nucleophiles. The bromine atom, on the other hand, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The methoxy group provides both steric and electronic influence on the reactivity of the ring. Finally, the nitro group itself can be readily reduced to an amine, opening up a plethora of further functionalization possibilities.

This multi-faceted reactivity allows for a sequential and controlled elaboration of the molecular scaffold, a crucial aspect in the construction of complex drug candidates. A prime example of its application is in the synthesis of imidazopyrrolidine derivatives, which act as potent inhibitors of BET bromodomains and have shown therapeutic potential in the treatment of cancer.[1]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of N-Methyl-5-bromo-3-methoxy-2-nitroaniline

This protocol details the displacement of the activated fluorine atom by methylamine, a key step in the synthesis of intermediates for BET bromodomain inhibitors.[1]

Reaction Scheme:

SNAr_Reaction reactant1 This compound product N-Methyl-5-bromo-3-methoxy-2-nitroaniline reactant1->product 75 °C, 2 h reactant2 Methylamine (in THF) reactant2->product

A schematic of the SNAr reaction.

Materials:

  • This compound (CAS: 1137869-91-0)

  • Methylamine solution in THF (2 M)

  • Reaction vessel suitable for heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, combine this compound (5.5 g, 22 mmol) with a 2 M solution of methylamine in THF (44 ml).[1]

  • Slowly heat the reaction mixture to 75°C.[1]

  • Maintain the reaction at 75°C for 2 hours.[1]

  • After 2 hours, cool the reaction mixture to room temperature.[1]

  • Filter the mixture to remove any solid by-products.[1]

  • Concentrate the filtrate under reduced pressure to yield the title compound, N-Methyl-5-bromo-3-methoxy-2-nitroaniline.[1]

Expected Outcome:

The product can be characterized by LC-MS. The patent reports a retention time of 1.07 min and an ESI-MS of 261/263 [M+H]+.[5]

Causality and Best Practices:

  • The fluorine atom is an excellent leaving group in SNAr reactions when activated by an ortho or para nitro group.

  • The use of a pre-dissolved solution of methylamine in THF ensures accurate stoichiometry and facilitates a homogenous reaction mixture.

  • Heating the reaction accelerates the rate of substitution. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Representative Protocol)

Reaction Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Arylboronic Acid, Base, and Palladium Catalyst inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent inert->solvent heat Heat reaction mixture (e.g., 80-110 °C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine, and dry cool->extract purify Purify by column chromatography extract->purify

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/water, Toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Best Practices:

  • The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. For electron-deficient aryl bromides, a variety of palladium catalysts can be effective.

  • The use of anhydrous and degassed solvents is crucial to prevent catalyst deactivation.

  • The base is required to activate the boronic acid for transmetalation to the palladium center.

Protocol 3: Buchwald-Hartwig Amination (Representative Protocol)

Similar to the Suzuki-Miyaura coupling, a specific protocol for the Buchwald-Hartwig amination of this compound is not detailed in the available literature. However, based on general protocols for the amination of electron-deficient aryl bromides, a reliable procedure can be proposed.[9][10][11][12] This reaction is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R''](L_n)+ Ligand_Ex->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprot->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-8 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine the palladium catalyst and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the base and this compound.

  • Add the anhydrous, degassed solvent, followed by the amine, via syringe.

  • Heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Causality and Best Practices:

  • The choice of ligand is crucial and often depends on the nature of the amine and the aryl halide. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often effective.

  • Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

  • Strictly anhydrous and anaerobic conditions are essential for optimal catalyst performance.

Conclusion

This compound is a highly versatile and strategically important building block for medicinal chemistry. Its unique substitution pattern allows for a range of selective and high-yielding transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable intermediate in the synthesis of novel and complex molecules for drug discovery and development. As demonstrated by its use in the synthesis of BET bromodomain inhibitors, this compound is a key player in the development of next-generation therapeutics.

References

Application Notes and Protocols: Navigating the Complex Reactivity of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential reaction pathways of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene with Grignard reagents. As a polysubstituted aromatic compound with multiple reactive sites, its behavior with strongly nucleophilic and basic Grignar reagents is multifaceted. This document explores the three primary competitive reaction pathways: nucleophilic attack at the nitro group, nucleophilic aromatic substitution (SNAr) at the halogen positions, and halogen-metal exchange. Detailed mechanistic insights, experimental considerations, and generalized protocols are provided to guide researchers in achieving desired synthetic outcomes.

Introduction: The Challenge of Chemoselectivity

This compound is a versatile building block in organic synthesis, offering multiple points for functionalization. However, the very features that make it attractive also present a significant challenge in chemoselectivity when reacting with powerful nucleophiles like Grignard reagents. The presence of a nitro group, two different halogen atoms, and a methoxy group on the benzene ring leads to a complex reactivity profile. Understanding the interplay of electronic and steric effects is paramount to predicting and controlling the reaction outcome.

This guide will dissect the potential reaction pathways, providing the theoretical framework and practical considerations for each.

Potential Reaction Pathways with Grignard Reagents

The reaction of this compound with a Grignard reagent (R-MgX) can proceed through several competing pathways. The predominant pathway is influenced by the nature of the Grignard reagent (alkyl, aryl, vinyl), the reaction temperature, and the stoichiometry of the reagents.

Pathway A: Nucleophilic Attack on the Nitro Group

Grignard reagents are known to react with aromatic nitro compounds, often through a single-electron transfer (SET) mechanism.[1] This typically involves the addition of the Grignard reagent to one of the oxygen atoms of the nitro group. This initial adduct can then undergo further reactions, leading to a variety of products, including nitroso compounds, hydroxylamines, and amines upon reductive workup. The Bartoli indole synthesis, for instance, famously utilizes the addition of a vinyl Grignard reagent to a nitroarene as a key step.[2]

Mechanistic Considerations:

The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrogen or, more commonly, one of the oxygen atoms of the nitro group. The resulting intermediate can then be protonated during workup or undergo further reduction depending on the reaction conditions and the presence of excess Grignard reagent.

Pathway_A A This compound C Initial Adduct A->C Nucleophilic Attack on Nitro Group B R-MgX (Grignard Reagent) B->C D Nitroso Intermediate C->D Rearrangement/ Elimination E Hydroxylamine Derivative D->E Further Reaction/ Reduction Pathway_B A This compound C Meisenheimer Complex (Stabilized by NO2 group) A->C Nucleophilic Attack at C-F B R-MgX (Grignard Reagent) B->C D Substituted Product (e.g., 5-Bromo-3-methoxy-2-nitro-1-R-benzene) C->D Elimination of F- Pathway_C A This compound C Functionalized Aryl Grignard Reagent A->C Br-Mg Exchange (Low Temperature) B i-PrMgCl (or other exchange reagent) B->C E Coupled Product C->E Reaction with Electrophile D Electrophile (E+) D->E

References

"5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene" reduction of the nitro group to amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Selective Reduction of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the nitro group in this compound to yield the corresponding amine, 2-Bromo-6-fluoro-4-methoxyaniline. This transformation is a critical step in the synthesis of complex molecules within the pharmaceutical and materials science sectors. The note emphasizes chemoselectivity, addressing the challenge of preserving the sensitive bromo and fluoro substituents. We present two field-proven protocols using Tin(II) chloride and elemental iron, chosen for their high selectivity, reliability, and scalability. This document serves as a practical resource for researchers, chemists, and process development professionals, offering insights into methodological choices, step-by-step procedures, and troubleshooting.

Introduction: The Strategic Importance of Nitro Group Reduction

The conversion of aromatic nitro compounds to anilines is a cornerstone of modern organic synthesis. Anilines are privileged scaffolds and key building blocks in the production of a vast array of pharmaceuticals, agrochemicals, and dyes. The target molecule of this guide, 2-Bromo-6-fluoro-4-methoxyaniline, is a highly functionalized aniline derivative, making it a valuable intermediate for drug discovery and development.

The starting material, this compound, possesses multiple functional groups. The primary challenge in its reduction lies in achieving high chemoselectivity for the nitro group while preventing the undesired hydrogenolysis (cleavage) of the carbon-bromine and carbon-fluorine bonds. The choice of reducing agent and reaction conditions is therefore paramount to the success of this synthesis. This guide explores the rationale behind selecting the appropriate methodology and provides robust protocols to achieve a high yield of the desired product.

Mechanistic Considerations: Choosing the Optimal Reduction Pathway

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1] A variety of methods exist, each with distinct advantages and disadvantages concerning selectivity, cost, and environmental impact.[2]

Catalytic Hydrogenation

Catalytic hydrogenation using molecular hydrogen (H₂) with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common and efficient method.[3]

  • Palladium on Carbon (Pd/C): Highly efficient but often too reactive for substrates with halogen substituents, leading to hydrodehalogenation. This is particularly a risk for aryl bromides.

  • Raney Nickel: Generally less prone to causing dehalogenation of aryl halides compared to Pd/C, making it a better, though still risky, option for this substrate.[3]

  • Platinum(IV) Oxide (PtO₂): Another effective catalyst, but its selectivity can be substrate-dependent.

Given the sensitive nature of the C-Br bond, catalytic hydrogenation must be approached with caution and careful optimization would be required.

Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classic and highly reliable strategy for nitro group reduction, often demonstrating excellent chemoselectivity.

  • Iron (Fe) in Acid: The Béchamp reduction, using iron filings in the presence of an acid like acetic acid or hydrochloric acid, is one of the oldest and most dependable methods.[3][4] It is renowned for its excellent selectivity in reducing nitro groups while leaving other reducible functionalities, including halides, untouched.[5][6] The low cost and environmental friendliness of iron make this a highly attractive method for large-scale synthesis.[7]

  • Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and effective reducing agent that is well-tolerated by a wide range of functional groups, including esters, nitriles, and halides.[3][8] The reaction is typically performed in polar protic solvents like ethanol or ethyl acetate. While effective, it generates stoichiometric amounts of tin-based waste, which can be a drawback regarding atom economy and environmental concerns.[9]

  • Zinc (Zn) in Acid: Similar to iron, zinc powder is also an effective reagent for this transformation.[3]

For this compound, metal-mediated reductions, particularly with Iron or Tin(II) chloride, represent the most promising strategies to ensure the preservation of the halogen atoms.

Experimental Protocols & Data

Herein, we provide two detailed, validated protocols for the selective reduction of this compound.

Compound Data & Reaction Overview
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compoundStarting Material StructureC₇H₅BrFNO₃250.02Solid
2-Bromo-6-fluoro-4-methoxyanilineProduct StructureC₇H₇BrFNO220.04Solid

Note: Structures are sourced from PubChem. Molecular weights and formulas are computed properties.[10]

Caption: General reaction scheme for the reduction.

Protocol 1: Reduction using Tin(II) Chloride Dihydrate

This method is highly reliable and offers excellent chemoselectivity, making it ideal for small to medium-scale laboratory synthesis.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount (per 1g SM) Molar Eq.
This compound C₇H₅BrFNO₃ 250.02 1.0 g 1.0
Tin(II) Chloride Dihydrate SnCl₂·2H₂O 225.63 3.6 g 4.0
Ethanol (EtOH), Absolute C₂H₅OH 46.07 20 mL Solvent
Sodium Bicarbonate (Sat. aq.) NaHCO₃ 84.01 As needed Quench
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 As needed Extraction
Brine (Sat. aq. NaCl) NaCl 58.44 As needed Wash

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying |

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.0 mmol).

  • Reagent Addition: Add absolute ethanol (20 mL) to dissolve the starting material. To this solution, add Tin(II) chloride dihydrate (3.6 g, 16.0 mmol) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:EtOAc). The starting material will have a higher Rf than the more polar aniline product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice (~50 g).

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~8. Vigorous gas evolution (CO₂) will occur. A thick white precipitate of tin salts will form.

  • Extraction: Transfer the slurry to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Bromo-6-fluoro-4-methoxyaniline.

Protocol 2: Reduction using Iron Powder in Acidic Medium

This "green" and cost-effective protocol is highly selective and easily scalable, making it suitable for both laboratory and industrial applications.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount (per 1g SM) Molar Eq.
This compound C₇H₅BrFNO₃ 250.02 1.0 g 1.0
Iron Powder (<325 mesh) Fe 55.85 0.67 g 3.0
Ammonium Chloride NH₄Cl 53.49 0.64 g 3.0
Ethanol (EtOH) C₂H₅OH 46.07 15 mL Solvent
Water H₂O 18.02 5 mL Solvent
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 As needed Extraction

| Celite® (Diatomaceous Earth) | - | - | As needed | Filtration|

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 g, 4.0 mmol), iron powder (0.67 g, 12.0 mmol), and ammonium chloride (0.64 g, 12.0 mmol).

  • Solvent Addition: Add the solvent mixture of ethanol (15 mL) and water (5 mL).

  • Reaction: Heat the suspension to reflux (approximately 80-85 °C) and maintain vigorous stirring for 3-5 hours. The mixture will turn dark grey/black.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with additional ethyl acetate (2 x 15 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Workflow Visualization and Protocol Comparison

Caption: A generalized experimental workflow for the nitro reduction.

Comparison of Protocols:

Feature Protocol 1: Tin(II) Chloride Protocol 2: Iron Powder
Chemoselectivity Excellent; well-tolerated by halides.[9] Excellent; a classic method for selective nitro reduction.[11]
Reaction Time Typically faster (2-4 hours). Generally longer (3-5 hours).
Work-up More complex; requires neutralization and removal of tin salts. Simpler; requires filtration to remove iron sludge.
Cost Moderate; SnCl₂·2H₂O is more expensive than iron. Very low; iron powder and NH₄Cl are inexpensive bulk chemicals.
Environmental Generates significant heavy metal (tin) waste.[9] Considered a "green" method with more benign byproducts.[7]

| Scalability | Good for lab scale; waste disposal is a concern on a large scale. | Excellent; widely used in industrial processes. |

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.

  • Starting Material: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[12]

  • Reagents:

    • Tin(II) Chloride: Corrosive and may cause sensitization. Handle with care.

    • Iron Powder: Flammable solid. Keep away from ignition sources.

    • Solvents: Ethanol and Ethyl Acetate are flammable liquids.

  • Work-up Hazards: The neutralization step in Protocol 1 with sodium bicarbonate is highly exothermic and releases CO₂ gas. Add the base slowly and with caution to avoid excessive frothing and pressure buildup.

Conclusion

The selective reduction of this compound to 2-Bromo-6-fluoro-4-methoxyaniline is readily achievable with high fidelity using established metal-mediated reduction techniques. Both the Tin(II) chloride and iron-based protocols presented here offer excellent chemoselectivity, preserving the sensitive halogen substituents. The choice between the two methods will depend on the specific requirements of the synthesis, such as scale, cost, and environmental considerations. The iron/ammonium chloride method is particularly recommended for its low cost, environmental advantages, and scalability, aligning with the principles of green chemistry.

References

Application Note & Protocol: High-Purity Isolation of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the purification of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a key intermediate in pharmaceutical and organic synthesis.[1][2] The inherent challenges in purifying highly substituted nitroaromatic compounds, often arising from isomeric impurities and reaction byproducts, necessitate a robust and reproducible chromatographic method. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation process. We present a detailed, step-by-step protocol for normal-phase column chromatography using silica gel, including preliminary mobile phase optimization via Thin Layer Chromatography (TLC), a troubleshooting guide for common issues, and critical safety and handling information. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield.

Introduction: The Rationale for Chromatographic Purification

This compound (C₇H₅BrFNO₃, MW: 250.03 g/mol ) is a polysubstituted benzene derivative.[3] Its molecular architecture, featuring a strongly electron-withdrawing nitro group, a moderately activating methoxy group, and two halogen atoms, results in a molecule of intermediate polarity. Synthetic routes producing this compound can often yield structurally similar isomers or unreacted starting materials.[4] Due to their similar physicochemical properties, separating these impurities via simpler methods like recrystallization can be inefficient.[5]

Column chromatography is the technique of choice for this challenge.[6] The principle relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. By selecting an appropriate system, the target compound can be effectively isolated. This application note details a normal-phase chromatography protocol, where a polar stationary phase (silica gel) is used to separate components based on their polarity, eluting them with a non-polar mobile phase.[6] Less polar compounds interact weakly with the silica and elute first, while more polar compounds are retained longer.

Critical Safety & Handling

This compound and its analogues are hazardous chemicals. All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7][8] Some related compounds are harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]

  • Required PPE:

    • Nitrile or neoprene gloves

    • Chemical splash goggles and face shield

    • Flame-retardant lab coat

  • Handling: Avoid creating dust or aerosols. Ensure all glassware is properly secured. Do not eat, drink, or smoke in the laboratory.[9]

  • Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to institutional and local environmental regulations.

Materials & Reagents

Reagent / MaterialGradeRationale for Selection
Crude this compoundSynthesis GradeThe input material requiring purification.
Silica Gel60 Å, 230-400 meshHigh surface area provides excellent resolving power for molecules of this size.
n-HexaneHPLC GradeNon-polar component of the mobile phase. Its low boiling point facilitates easy removal post-purification.
Ethyl AcetateHPLC GradePolar modifier for the mobile phase. Adjusting its concentration controls the elution strength.
Dichloromethane (DCM)HPLC GradeOptional solvent for dissolving crude sample for column loading due to its high volatility and solvating power.
TLC PlatesSilica Gel 60 F₂₅₄Used for method development and monitoring fraction purity. The F₂₅₄ indicator allows for UV visualization.
Glass Chromatography Column---Size should be selected based on the amount of crude material (typically a 40:1 to 100:1 silica-to-crude ratio).
Collection Vessels---Test tubes or Erlenmeyer flasks for fraction collection.
Rotary Evaporator---For efficient and gentle removal of solvents from purified fractions.

Part 1: Preliminary Mobile Phase Optimization via TLC

The success of column chromatography is critically dependent on the choice of the mobile phase (eluent). Thin Layer Chromatography (TLC) is an essential preliminary experiment to determine the optimal solvent system that provides good separation between the desired product and impurities.

Protocol 4.1: TLC Analysis

  • Prepare Eluent Systems: In small beakers, prepare ~10 mL of several hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 85:15, 80:20 v/v).

  • Prepare Sample: Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze Results: Calculate the Retention Factor (Rƒ) for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).

Causality Behind the Choice: The goal is to find a solvent system where the Rƒ of the target compound is approximately 0.25-0.35.[5]

  • If Rƒ is too high (>0.5): The compound elutes too quickly, leading to poor separation from less polar impurities. Decrease the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate).

  • If Rƒ is too low (<0.1): The compound is too strongly adsorbed to the silica, leading to long elution times and band broadening. Increase the polarity of the mobile phase (i.e., increase the percentage of ethyl acetate).

Logical Workflow for TLC Optimization

TLC_Optimization start Start: Prepare Crude Sample & TLC Plate test_90_10 Test 90:10 Hexane:EtOAc start->test_90_10 check_rf Analyze Rf of Target Compound test_90_10->check_rf rf_high Rf > 0.4? (Too High) check_rf->rf_high Yes rf_low Rf < 0.2? (Too Low) check_rf->rf_low No adjust_less_polar Decrease Polarity (e.g., Test 95:5) rf_high->adjust_less_polar rf_good 0.2 < Rf < 0.4? (Optimal) rf_low->rf_good No adjust_more_polar Increase Polarity (e.g., Test 85:15) rf_low->adjust_more_polar Yes proceed Proceed to Column Chromatography with Optimal Eluent rf_good->proceed Yes adjust_less_polar->check_rf adjust_more_polar->check_rf

Caption: Decision-making workflow for mobile phase selection using TLC.

Part 2: Detailed Protocol for Column Chromatography

This protocol assumes a purification scale of approximately 1-2 grams of crude material. Adjust the column and solvent volumes accordingly for different scales.

Protocol 5.1: Column Packing

  • Select Column: Choose a glass column with a diameter of ~2-3 cm.

  • Prepare Slurry: In a beaker, measure ~60 g of silica gel (for 1.5 g crude). Add the optimized mobile phase (e.g., 90:10 hexane:ethyl acetate) to create a free-flowing slurry. Stir gently to release trapped air bubbles.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand (~1 cm). Pour the silica slurry into the column in one continuous motion.

  • Settle the Bed: Gently tap the side of the column to ensure an evenly packed bed. Open the stopcock to drain some solvent, which helps compact the silica. The final silica bed should be uniform and free of cracks. Never let the top of the silica bed run dry.

  • Add Sand: Add a final layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.

Protocol 5.2: Sample Loading

  • Wet Loading (Recommended): Dissolve the crude product (~1.5 g) in the minimum possible volume of the mobile phase. If solubility is low, use a slightly more polar solvent like dichloromethane, but keep the volume to an absolute minimum.

  • Apply Sample: Drain the solvent in the column until it is just level with the top sand layer. Using a pipette, carefully apply the dissolved sample solution evenly onto the sand.

  • Adsorb Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the silica bed. Carefully rinse the sides of the column with a tiny amount of fresh eluent and let it absorb into the silica. Repeat twice.

Protocol 5.3: Elution and Fraction Collection

  • Begin Elution: Carefully fill the column with the mobile phase. Open the stopcock and begin collecting the eluting solvent in appropriately sized test tubes or flasks. Maintain a constant head of solvent above the silica bed at all times.

  • Maintain Flow Rate: Adjust the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second). A flow rate that is too fast will degrade separation, while one that is too slow will cause diffusion and band broadening.

  • Collect Fractions: Collect fractions of a consistent volume (e.g., 10-15 mL per tube).

Protocol 5.4: Monitoring and Product Isolation

  • TLC Monitoring: Spot every few fractions onto a TLC plate alongside a spot of the original crude material. Develop and visualize the plate.

  • Combine Fractions: Identify all fractions that contain only the pure product spot (with the target Rƒ value). Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Product: The resulting solid is the purified this compound.[1] Place the flask under high vacuum for several hours to remove any residual solvent. Record the final mass and calculate the yield.

  • Characterization: Confirm the purity and identity of the product using analytical techniques such as NMR, melting point, or mass spectrometry.

Overall Purification Workflow

Purification_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_post Post-Separation Phase crude_product Crude Product tlc_optim 1. TLC Optimization (Find Eluent) crude_product->tlc_optim column_prep 2. Column Packing (Silica Slurry) tlc_optim->column_prep sample_load 3. Sample Loading column_prep->sample_load elution 4. Elution & Fraction Collection sample_load->elution frac_analysis 5. Fraction Analysis (TLC) elution->frac_analysis combine_pure 6. Combine Pure Fractions frac_analysis->combine_pure roto_vap 7. Solvent Removal (Rotovap) combine_pure->roto_vap pure_product Pure Product roto_vap->pure_product

Caption: Step-by-step workflow for chromatographic purification.

Troubleshooting Guide

IssueProbable CauseSolution
Poor Separation (Overlapping Spots) - Incorrect mobile phase polarity.- Column overloaded with sample.- Flow rate too fast.- Re-optimize the mobile phase with TLC using a less polar system.- Reduce the amount of crude material relative to silica (aim for >50:1 ratio).- Slow the flow rate.
Cracked or Channeled Silica Bed - Column ran dry during packing or elution.- Packing was not uniform.- The run is likely compromised; re-pack the column.- Ensure the silica slurry is homogenous and the column is tapped gently during packing. Always keep solvent above the bed.
Low Product Recovery - Product is too soluble in the mobile phase.- Product is still on the column.- If Rƒ was high, some product may have co-eluted with impurities.- After collecting the product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate) to see if any product remains.
Streaking on TLC Plate - Sample is too concentrated.- Sample is highly acidic/basic.- Dilute the sample before spotting.- Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Base Selection for 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection for this challenging substrate. The electronic and steric profile of this molecule—characterized by a strongly electron-withdrawing nitro group and a sterically demanding ortho-substituent—necessitates careful consideration of reaction parameters to achieve high yields and minimize side reactions.

This resource provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the cross-coupling of this compound and provides actionable solutions grounded in mechanistic principles.

Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the most likely causes related to the base?

A1: Low or no yield in the Suzuki-Miyaura coupling of this substrate is often linked to inefficient transmetalation, a key step in the catalytic cycle that is highly dependent on the base.[1] The primary role of the base is to activate the boronic acid, making it more nucleophilic for transfer to the palladium center.[1]

Causality and Troubleshooting Steps:

  • Insufficient Base Strength: The electron-withdrawing nitro group on your aryl bromide makes the palladium center more electrophilic, which is generally favorable for oxidative addition.[2] However, if the boronic acid partner is also electron-deficient, a stronger base is required to generate a sufficiently nucleophilic boronate species for effective transmetalation.[3]

    • Solution: If you are using a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), consider switching to a stronger inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3] These bases are more effective at promoting the formation of the reactive boronate intermediate.

  • Poor Base Solubility: If the chosen base is not soluble in the reaction solvent, it can lead to a heterogeneous mixture with slow and inefficient reaction kinetics.

    • Solution: Ensure your solvent system can at least partially dissolve the base. For inorganic bases like K₃PO₄, a mixed solvent system, such as toluene/water or dioxane/water, is often necessary.[4]

  • Side Reactions Promoted by the Base: Strong bases, particularly hydroxides (NaOH, KOH) or alkoxides (NaOtBu), can promote side reactions such as protodeboronation of the boronic acid or hydrolysis of sensitive functional groups.[5]

    • Solution: Opt for phosphate or carbonate bases, which offer a good balance of strength and compatibility.[6] If you suspect protodeboronation, using a more stable boronic ester (e.g., a pinacol ester) in conjunction with a suitable base like potassium fluoride (KF) can be beneficial.[7]

Q2: I am observing significant amounts of a dehalogenated byproduct (1-fluoro-3-methoxy-2-nitrobenzene). How can I minimize this?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl halides.[4] It typically arises from the formation of a palladium-hydride (Pd-H) species.[4]

Causality and Troubleshooting Steps:

  • Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, or even the amine base in Buchwald-Hartwig reactions.[4]

    • Solution:

      • Solvent Choice: If you are using an alcohol-based solvent, switch to an aprotic solvent like toluene, dioxane, or THF.[4]

      • Base Selection: Avoid strong alkoxide bases if dehalogenation is a major issue. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally less prone to generating hydride species.[4]

      • Control Water Content: While a small amount of water is often necessary for Suzuki couplings with inorganic bases, excess water can be a proton source.[4] If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried.

  • Slow Catalysis: If the desired cross-coupling reaction is sluggish, the palladium catalyst has more time to participate in side reactions like dehalogenation.[4]

    • Solution:

      • Ligand Optimization: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). These ligands can accelerate the rate of reductive elimination, the final step in the catalytic cycle, to favor the formation of the desired product over dehalogenation.[4]

      • Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired coupling reaction more than the dehalogenation pathway.[4]

Q3: In a Buchwald-Hartwig amination, my reaction is stalling, or I'm seeing decomposition of my starting material. Could the base be the culprit?

A3: Yes, the base is a critical parameter in Buchwald-Hartwig aminations and can be a source of issues. The base's role is to deprotonate the amine or the palladium-amine complex to form the key palladium-amido intermediate.[8]

Causality and Troubleshooting Steps:

  • Base Strength Mismatch: A base that is too weak may not be able to deprotonate the amine effectively, leading to a stalled reaction. Conversely, a base that is too strong can cause decomposition of the substrate, particularly given the presence of the sensitive nitro group.

    • Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[9] However, if you observe decomposition, you might consider a slightly weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or a strong phosphate base like K₃PO₄.[9]

  • Use of Organic Bases: Soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous for creating homogeneous reaction conditions, which can be beneficial for reproducibility and scale-up.[10][11][12] However, their effect on the reaction rate can be complex; in some cases, they can inhibit the reaction by coordinating to the palladium center.[10][11]

    • Solution: If using an organic base, it may be necessary to screen different bases and their concentrations. For example, phosphazene bases have been shown to be effective in some challenging aminations.[12]

Frequently Asked Questions (FAQs)

Q4: Why is base selection so critical for "this compound"?

A4: The structure of this substrate presents a combination of electronic and steric challenges that magnify the importance of the base:

  • Electronic Effects: The nitro group is strongly electron-withdrawing, which activates the C-Br bond towards oxidative addition.[2] This is generally beneficial. However, this electronic pull can also make the resulting palladium intermediate more susceptible to side reactions if the subsequent steps in the catalytic cycle are not efficient.[13]

  • Steric Hindrance: The substituents ortho to the bromine (fluoro and nitro groups) create a sterically hindered environment around the reaction center. This steric bulk can slow down key steps in the catalytic cycle, such as transmetalation in Suzuki couplings or reductive elimination.[14][15] An appropriately chosen base can help to accelerate these slower steps, thereby improving the overall efficiency of the reaction.

Q5: What is the general role of the base in a palladium-catalyzed cross-coupling reaction?

A5: The base plays a multifaceted role in the catalytic cycle, which can vary depending on the specific type of cross-coupling reaction.[1][16]

  • In Suzuki-Miyaura Coupling: The primary role is to activate the organoboron species (e.g., boronic acid). It reacts with the boronic acid to form a more nucleophilic boronate species, which is then competent for the transmetalation step.[1][7]

  • In Buchwald-Hartwig Amination: The base is responsible for deprotonating the amine coupling partner, which facilitates the formation of a palladium-amido complex. This is a crucial step leading up to the final C-N bond-forming reductive elimination.[8]

  • In Heck and Sonogashira Couplings: The base acts as a scavenger for the hydrogen halide (HX) that is generated during the catalytic cycle.[17] This prevents the buildup of acid, which can deactivate the catalyst.

The following diagram illustrates the role of the base in a generalized Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX ArPdR Ar-Pd(II)L_n-R ArPdX->ArPdR Transmetalation ArPdX->ArPdR ArPdR->Pd0 ArR Ar-R ArPdR->ArR Reductive Elimination ArX Ar-X (this compound) ArX->Pd0 Oxidative Addition RBOH2 R-B(OH)₂ Boronate [R-B(OH)₃]⁻ RBOH2->Boronate Activation Base Base (e.g., K₃PO₄) Boronate->ArPdX

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

Q6: How do I systematically screen for the optimal base?

A6: A systematic screening approach is the most effective way to identify the optimal base for your specific reaction. High-throughput experimentation (HTE) kits are commercially available and can streamline this process.[2][18][19]

The following flowchart provides a logical decision-making process for selecting a base.

Base_Selection_Flowchart start Start: Base Selection for This compound reaction_type What is the cross-coupling reaction type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N suzuki_base Start with K₃PO₄ or Cs₂CO₃ in a protic solvent mixture (e.g., Toluene/H₂O) suzuki->suzuki_base buchwald_base Start with a strong, non-nucleophilic base like NaOtBu in an aprotic solvent (e.g., Toluene, Dioxane). buchwald->buchwald_base suzuki_check Is the yield satisfactory? suzuki_base->suzuki_check suzuki_yes Proceed with optimized conditions. suzuki_check->suzuki_yes Yes suzuki_no Troubleshoot: - Try a weaker base (K₂CO₃) if decomposition occurs. - Try a stronger base or different solvent if no reaction. - Consider KF with a boronic ester. suzuki_check->suzuki_no No buchwald_check Is the yield satisfactory? buchwald_base->buchwald_check buchwald_yes Proceed with optimized conditions. buchwald_check->buchwald_yes Yes buchwald_no Troubleshoot: - Try LHMDS or K₃PO₄ if decomposition is observed. - Screen soluble organic bases (e.g., DBU, phosphazenes) if homogeneity is an issue. buchwald_check->buchwald_no No

Caption: Decision flowchart for initial base selection.

Data Summary: Comparison of Common Bases

The following table provides a comparative overview of commonly used bases in cross-coupling reactions, with specific considerations for the target substrate.

BaseTypepKa of Conjugate AcidTypical ApplicationConsiderations for this compound
K₃PO₄ Inorganic~12.3Suzuki-Miyaura, Buchwald-HartwigExcellent starting point for Suzuki. Strong enough for most transmetalations but generally avoids decomposition.
Cs₂CO₃ Inorganic~10.3Suzuki-MiyauraOften provides higher yields in difficult couplings due to the solubility of cesium salts. Can be more expensive.[6]
K₂CO₃ Inorganic~10.3Suzuki-Miyaura, HeckA milder, cost-effective option. May be too weak if the boronic acid is electron-deficient.
NaOtBu Alkoxide~19Buchwald-HartwigStandard choice for aminations. Very strong, but may cause decomposition or dehalogenation with this sensitive substrate.[9]
LHMDS Amide~26Buchwald-HartwigA strong, non-nucleophilic alternative to NaOtBu, sometimes offering better functional group tolerance.[9]
DBU Organic Amidine~13.5Buchwald-Hartwig, C-N CouplingsProvides homogeneous conditions. Can inhibit catalysis in some cases by binding to palladium.[10][11]

Data compiled from multiple sources for illustrative purposes. Optimal base is highly dependent on the specific reaction conditions.

Experimental Protocol: Base Screening for Suzuki-Miyaura Coupling

This protocol provides a general procedure for screening different bases in the Suzuki-Miyaura coupling of this compound with a representative boronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%)

  • Bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a series of oven-dried reaction vials each containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (0.01 mmol), and the phosphine ligand (0.02 mmol).

  • Base Addition: To each vial, add one of the bases to be screened (2.0 mmol).

  • Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/H₂O) to each vial via syringe.

  • Reaction: Place the vials in a preheated heating block or oil bath set to 80-100 °C. Stir the reactions vigorously for the designated time (e.g., 12-24 hours).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reactions to room temperature. Dilute each mixture with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion and yield, allowing for a direct comparison of the effectiveness of each base.

References

Technical Support Center: 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene Reaction Side Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for reactions involving the versatile but complex reagent, 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene. My aim is to move beyond simple protocols and offer a deeper understanding of the causality behind the formation of common side products, enabling you to optimize your reactions, simplify purification, and ensure the integrity of your results.

Introduction: The Reactivity Landscape of this compound

This compound is a highly functionalized aromatic ring, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] Its reactivity is dominated by the powerful electron-withdrawing nitro group (-NO₂), which significantly acidifies the aromatic ring and makes it susceptible to nucleophilic attack. This activation is key to its utility in Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3]

However, the presence of two distinct halogen leaving groups (F at C1, Br at C5), both activated by the C2-nitro group, creates a competitive environment that can lead to a mixture of products. Understanding the factors that govern this reactivity is paramount to successful synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction with a primary amine is showing two major isomeric products by LC-MS. How do I identify the desired product and prevent the formation of the other?

Answer:

This is the most common issue encountered and stems from competitive substitution at the C1-fluoro and C5-bromo positions. Both are activated by the nitro group, which is positioned ortho to the fluorine and para to the bromine.

Causality: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The first step, the nucleophilic attack, is typically the rate-determining step.

  • Kinetic Product (Major, Expected): Substitution of the fluorine atom is generally faster. The high electronegativity of fluorine strongly polarizes the C-F bond, making the C1 carbon highly electrophilic and susceptible to nucleophilic attack.[5] This leads to the formation of the desired 1-amino-5-bromo-3-methoxy-2-nitrobenzene derivative.

  • Thermodynamic/Side Product (Minor): Substitution of the bromine atom can also occur. While the C-Br bond is weaker, the initial attack at the C5 position is kinetically less favored. However, under prolonged reaction times or at elevated temperatures, its formation can become more significant.

Troubleshooting Steps:

  • Confirm Product Identity: The most definitive method is 2D NMR spectroscopy (HSQC, HMBC) to establish connectivity. A simpler approach is ¹⁹F NMR; the disappearance of the fluorine signal confirms substitution at C1. For mass spectrometry, both products will have the same mass, so chromatographic separation is essential.

  • Optimize Reaction Conditions:

    • Temperature: Keep the reaction temperature as low as possible to favor the kinetically controlled product (F-substitution). Start at 0 °C or room temperature before cautiously heating.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the isomeric byproduct and potential disubstitution products.

  • Choice of Base: Use a non-nucleophilic, hindered base (e.g., DIPEA, NaHCO₃) to scavenge the generated acid (HF or HBr) without competing with your primary nucleophile.

Question 2: I'm observing a significant byproduct with a mass that is 16 Da lower than my expected product. What is it?

Answer:

A mass difference of -16 Da strongly suggests the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Several nucleophiles, particularly thiols or certain amines, especially under basic conditions or in the presence of trace metal impurities, can act as reducing agents.

Causality: The electron-deficient nitroaromatic system is susceptible to reduction. This can occur via single-electron transfer (SET) mechanisms, especially if your reaction conditions are not strictly anaerobic or if you are using reagents that can facilitate this process.

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of your nucleophile and solvent. Avoid using old or improperly stored reagents.

  • Inert Atmosphere: If you suspect a reductive side reaction, run the experiment under a strictly inert atmosphere (Nitrogen or Argon) to minimize oxidative/reductive cycles.

  • Analytical Confirmation: The identity of the reduced product can be confirmed by HRMS. The change in the aromatic proton signals in ¹H NMR will also be significant due to the strong electron-donating nature of the newly formed amino group compared to the electron-withdrawing nitro group.

Question 3: My TLC shows a polar baseline material and my desired product yield is low after workup. What could be happening?

Answer:

This often points to the demethylation of the C3-methoxy group to a hydroxyl group (-OH), creating a phenolic compound. This side reaction is particularly prevalent when using strong nucleophiles or Lewis acidic conditions.

Causality: The methoxy group can be cleaved under harsh conditions. For example, nucleophiles like thiolate anions or reagents like BBr₃ (if used in a subsequent step) can readily cleave the methyl ether. The resulting phenoxide is highly polar and may remain at the baseline on a silica TLC plate.

Troubleshooting Steps:

  • Moderate Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Nucleophile Choice: If possible, use a less aggressive nucleophile. If a strong nucleophile is required, use it in slight excess but avoid a large molar surplus.

  • pH Control: During aqueous workup, be mindful of the pH. An acidic wash might be necessary to protonate the phenoxide to the less polar phenol, aiding extraction into an organic solvent.

  • Product Identification: The phenolic product will have a mass 14 Da lower (loss of CH₂) than the expected methoxy-containing product. It will also show a broad singlet in the ¹H NMR spectrum corresponding to the -OH proton.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine a better leaving group than bromine in this specific SNAr reaction? A1: This is a classic feature of SNAr that contrasts with SN1/SN2 reactions. In SNAr, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[6] The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more receptive to attack. The breaking of the C-Leaving Group bond occurs in the second, faster step. Therefore, the reaction is accelerated by electron-withdrawing substituents that stabilize the carbanion intermediate.[2][4]

Q2: What are the ideal analytical techniques for monitoring these reactions and identifying byproducts? A2: A multi-pronged approach is best:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of the consumption of starting material and the appearance of new products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It provides information on the number of components in the mixture, their relative retention times (polarity), and their mass, which is crucial for preliminary identification of side products like those from reduction or demethylation.

  • Nuclear Magnetic Resonance (NMR): Essential for unambiguous structure elucidation of the final, purified products. ¹H, ¹³C, and especially ¹⁹F NMR are invaluable.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of products, allowing for the determination of their elemental composition and confirming identities.

Experimental Protocols & Data Analysis

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol outlines a typical reaction and should be optimized for specific substrates.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reagents: Add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the reaction at room temperature and monitor its progress every 30 minutes using LC-MS.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Data Presentation: Expected Products & Analytical Signatures
CompoundStructure (SMILES)Expected [M+H]⁺ (for C₇H₅BrFNO₃)Key Distinguishing Analytical Feature
Starting Material COC1=C(C(=CC(=C1)Br)F)--INVALID-LINK--[O-]250.95Presence of a signal in ¹⁹F NMR.
Main Product (F-Substituted) CNC1=C(C(=CC(=C1)Br)OC)--INVALID-LINK--[O-]Varies with NucleophileDisappearance of ¹⁹F NMR signal.
Isomeric Side Product (Br-Substituted) CNC1=CC(=C(C(=C1)F)--INVALID-LINK--[O-])OCSame as Main ProductPresence of a signal in ¹⁹F NMR; different aromatic proton splitting pattern.
Reduced Side Product NC1=C(C(=CC(=C1)Br)F)OC234.98Mass is 16 Da lower than starting material.
Demethylated Side Product OC1=C(C(=CC(=C1)Br)F)--INVALID-LINK--[O-]236.94Mass is 14 Da lower than starting material; broad -OH peak in ¹H NMR.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the primary SNAr pathway and the most common isomeric side reaction.

SNAr_Reaction cluster_main Main Pathway (Kinetic Product) cluster_side Side Pathway SM This compound MC1 Meisenheimer Complex (Attack at C1-F) SM->MC1  Faster Attack MC2 Meisenheimer Complex (Attack at C5-Br) SM->MC2  Slower Attack Nuc Nucleophile (R-NH2) P1 Desired Product (F-Substituted) MC1->P1 Eliminate F- P2 Isomeric Side Product (Br-Substituted) MC2->P2 Eliminate Br- Analytical_Workflow A Crude Reaction Mixture B Initial Analysis: TLC & LC-MS A->B C Flash Column Chromatography B->C D Collect Fractions C->D E Analyze Fractions (TLC / LC-MS) D->E F Combine Pure Fractions E->F G Final Characterization: NMR (1H, 13C, 19F) HRMS F->G H Structure Elucidation & Purity Assessment G->H

References

Technical Support Center: Regioselectivity in Reactions with 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in reactions with this highly functionalized aromatic compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategies.

Understanding the Reactivity Landscape

The reactivity of this compound is governed by the interplay of electronic and steric effects of its five substituents. The strongly electron-withdrawing nitro group dominates the electronic landscape, rendering the aromatic ring highly electron-deficient.[1] This feature is pivotal for facilitating reactions like Nucleophilic Aromatic Substitution (SNAr). The methoxy group, being electron-donating through resonance, and the halogens, with their inductive electron-withdrawing and resonance electron-donating properties, further modulate the reactivity of each carbon position.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions and the rationale behind them.

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom: You are attempting to substitute one of the halogens with a nucleophile (e.g., an alkoxide or an amine) but obtain a mixture of products where both the fluorine and bromine atoms are substituted, or the reaction is sluggish.

Cause: The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.[1][2] In this compound, the fluorine atom is at an activated ortho position, and the bromine atom is at an activated para position. While fluorine is generally a better leaving group in SNAr reactions, the specific reaction conditions and the nature of the nucleophile can lead to a loss of selectivity.

Solution:

  • Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. By lowering the temperature, you can enhance the inherent selectivity for the more activated position, which is typically the C-F bond due to fluorine's high electronegativity.

  • Choose a "Softer" Nucleophile: Softer nucleophiles (e.g., thiols) often exhibit higher selectivity for the more electron-deficient carbon, which in this case is the C-F position.

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMSO or DMF are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophilic salt, leaving the anion more reactive.

Experimental Protocol: Selective SNAr at the C-F Position

  • To a solution of this compound (1.0 eq) in anhydrous DMSO (0.2 M), add the nucleophile (e.g., sodium methoxide, 1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at 0-10 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

Symptom: When performing a Suzuki or Buchwald-Hartwig coupling, you observe a mixture of products resulting from the reaction at both the C-Br and C-F bonds.

Cause: While the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, the strong activation by the adjacent nitro group can lead to competitive oxidative addition at the C-F bond, especially under harsh reaction conditions.[3]

Solution:

  • Catalyst and Ligand Selection: Employ a palladium catalyst and ligand system known for its selectivity towards C-Br bond activation over C-F. For Suzuki couplings, catalysts like Pd(dppf)Cl₂ are often effective.[4] For Buchwald-Hartwig aminations, sterically hindered phosphine ligands can enhance selectivity.[5][6][7]

  • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, base) to favor the kinetically preferred oxidative addition at the weaker C-Br bond.

  • Choice of Base: For Suzuki couplings, a weaker base like potassium carbonate can sometimes provide better selectivity than stronger bases.[4] For Buchwald-Hartwig reactions, careful selection of the base is crucial to avoid side reactions.[8][9]

Experimental Protocol: Regioselective Suzuki Coupling at the C-Br Bond

  • In a Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Problem 3: Unwanted Dehalogenation During Nitro Group Reduction

Symptom: When attempting to reduce the nitro group to an amine, you observe significant amounts of byproducts where one or both halogen atoms have been removed.

Cause: Catalytic hydrogenation for nitro group reduction, especially with catalysts like Palladium on carbon (Pd/C), can often lead to concurrent hydrodehalogenation.[10][11][12] This is a common issue with halogenated nitroarenes.

Solution:

  • Use a Chemoselective Reducing Agent: Transfer hydrogenation using reagents like hydrazine hydrate in the presence of Pd/C can be highly selective for the reduction of the nitro group while leaving the halogens intact.[10][13] Other methods include using iron powder in acidic media or tin(II) chloride.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Shorter reaction times and lower temperatures can often minimize dehalogenation.[10]

Experimental Protocol: Selective Reduction of the Nitro Group

  • To a solution of this compound (1.0 eq) in methanol (0.2 M), add 10% Pd/C (10 wt%).

  • Add hydrazine hydrate (10 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction, and filter the catalyst through a pad of Celite.

  • Concentrate the filtrate and purify the resulting aniline derivative by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which position on the ring is most susceptible to nucleophilic attack and why?

A1: The C1 position, bearing the fluorine atom, is generally the most susceptible to nucleophilic attack. This is due to the combined activating effects of the ortho-nitro group and the inherent nature of fluorine as a good leaving group in SNAr reactions.[1] The strong electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, lowering the activation energy for the substitution at the ortho and para positions.

Q2: How do the electronic effects of the substituents influence the regioselectivity of cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is favored at more electrophilic carbon centers. The nitro group, being strongly electron-withdrawing, increases the electrophilicity of the C-Br and C-F bonds. The C-Br bond is generally more reactive than the C-F bond in oxidative addition. The methoxy group, being electron-donating, slightly deactivates the ring towards oxidative addition but its effect is overcome by the dominant nitro group.

Q3: Can I selectively functionalize the C-Br bond without affecting the C-F bond using a Grignard or organolithium reagent?

A3: Halogen-metal exchange reactions (e.g., with n-BuLi or i-PrMgCl) can be regioselective. Given the higher reactivity of bromine in such exchanges compared to fluorine, it is plausible to selectively form an organometallic species at the C5 position. However, the presence of the nitro group is problematic as it is readily attacked by these strong nucleophiles/bases. It is generally advisable to first reduce the nitro group to a less reactive functionality before attempting halogen-metal exchange.

Data and Diagrams

Table 1: Summary of Regioselective Reactions
Reaction TypeTarget PositionKey ReagentsExpected Outcome
Nucleophilic Aromatic SubstitutionC1-FNaOMe, DMSO, 0 °CSelective substitution of fluorine
Suzuki Cross-CouplingC5-BrArylboronic acid, Pd(dppf)Cl₂, K₂CO₃Selective C-C bond formation at the C-Br position
Buchwald-Hartwig AminationC5-BrAmine, Pd catalyst, ligand, baseSelective C-N bond formation at the C-Br position
Nitro Group ReductionC2-NO₂Hydrazine hydrate, Pd/CSelective reduction to an amine without dehalogenation

Diagram 1: Electronic Influences on Reactivity

G cluster_0 This compound cluster_1 Reactivity Hotspots C1 C1-F C2 C2-NO2 C1->C2 C3 C3-OMe C2->C3 C4 C4-H C3->C4 C5 C5-Br C4->C5 C6 C6-H C5->C6 C6->C1 SNAr SNAr (Most Favored) SNAr->C1 ortho to NO2 SNAr->C5 para to NO2 CrossCoupling Cross-Coupling CrossCoupling->C5 More reactive C-X bond Reduction Reduction Reduction->C2

Caption: Electronic directing effects on this compound.

References

Technical Support Center: Troubleshooting Catalyst Poisoning & Deactivation in Reactions with 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene. This guide is designed to provide in-depth, field-proven insights into identifying, mitigating, and resolving catalyst poisoning and deactivation issues encountered during catalytic transformations of this versatile intermediate.

The unique structure of this compound, featuring a reactive C-Br bond and an electron-withdrawing nitro group, makes it a valuable precursor for synthesizing complex molecules via palladium-catalyzed cross-coupling or catalytic hydrogenation. However, these same functional groups can present significant challenges to catalyst stability and performance. This document offers a structured approach to troubleshooting, grounded in established catalytic principles.

Part 1: Frequently Asked Questions (FAQs): Core Concepts

This section addresses foundational questions regarding the catalytic behavior of this compound.

Q1: What are the primary catalytic applications for this substrate?

Due to its functional groups, this substrate is primarily used in two major classes of catalytic reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine (C-Br) bond is an excellent handle for forming new carbon-carbon or carbon-nitrogen bonds. Common examples include the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Heck coupling (with alkenes).[1][2][3] These reactions are fundamental in the synthesis of pharmaceuticals and advanced materials.

  • Catalytic Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine group (-NH2), yielding 5-Bromo-1-fluoro-3-methoxyaniline derivatives. This transformation is a critical step for introducing a nucleophilic site for further functionalization.[4][5] Common catalysts include Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.

Q2: What is the difference between catalyst "poisoning" and "deactivation"?

While often used interchangeably, these terms have distinct meanings in catalysis:

  • Catalyst Poisoning refers specifically to the chemical deactivation of a catalyst by a substance that binds to its active sites.[6][7] This binding can be reversible or irreversible and prevents the catalyst from participating in the reaction.

  • Catalyst Deactivation is a broader term for any loss of catalytic activity over time.[8] Poisoning is one cause of deactivation. Other mechanisms include:

    • Sintering: The agglomeration of metal nanoparticles on a support at high temperatures, reducing the active surface area.

    • Fouling/Coking: The physical blockage of active sites by deposits like polymers or carbonaceous material.[8]

    • Leaching: The dissolution of the active metal from its support into the reaction medium.

Q3: Why are reactions with this specific substrate susceptible to catalyst issues?

The molecular structure itself contains potential catalyst inhibitors:

  • The Nitro Group: Nitro compounds are known potential poisons for some transition metal catalysts, particularly palladium.[6] The oxygen atoms can coordinate to the metal center, occupying sites needed for the catalytic cycle.

  • The Bromo- and Fluoro- Substituents: Halide ions, especially bromide released during oxidative addition in cross-coupling reactions, can accumulate and interact with the catalyst, sometimes forming less active or bridged metal complexes that can alter reaction kinetics.[9][10]

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

This section provides a question-and-answer guide to common problems encountered during reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

Issue 1: My reaction shows low or no conversion from the start.

Q: I've assembled my Suzuki or Buchwald-Hartwig reaction, but I'm seeing minimal product formation even after several hours. What's wrong?

This often points to a problem with the initial activation of the catalyst or the purity of the reagents.

  • Possible Cause A: Inefficient Pre-catalyst Activation.

    • Explanation: Most cross-coupling reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[11] Failure in this initial step means the reaction never starts. This can be caused by impurities that interfere with the reducing agent (often a phosphine ligand or an alcohol solvent).

    • Solution:

      • Ensure you are using a high-quality, recently purchased pre-catalyst.

      • Consider using a pre-formed, air-stable Pd(0) pre-catalyst complex (e.g., a G3 or G4 Buchwald pre-catalyst) which often provides more reliable initiation.[12]

      • Purge all reagents and the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) to remove oxygen, which can oxidize the sensitive Pd(0) and phosphine ligands.

  • Possible Cause B: Catalyst Poisoning from Reagents.

    • Explanation: Trace impurities in your starting materials, solvents, or base can act as potent catalyst poisons.[13][14] Sulfur compounds (from thiols or sulfoxides), even at ppm levels, can irreversibly bind to and kill palladium catalysts.[15][16] Water can interfere with bases and promote unwanted side reactions.[17]

    • Solution:

      • Use high-purity, anhydrous solvents (e.g., from a solvent purification system).

      • Use fresh, high-purity bases and coupling partners. If in doubt, purify them before use.

      • Avoid using reagents that may have been stored near sulfur-containing compounds.

Issue 2: My reaction starts well but stalls before completion.

Q: My reaction proceeds to 30-50% conversion and then stops. Adding more catalyst doesn't help. What is happening?

This is a classic sign of catalyst deactivation or product inhibition during the reaction.

  • Possible Cause A: Catalyst Agglomeration.

    • Explanation: The active, soluble Pd(0) species can be unstable and may aggregate into larger, inactive palladium nanoparticles (often visible as "palladium black").[8] This process removes the catalyst from the homogeneous reaction medium. This is often exacerbated by high temperatures or high catalyst concentrations.

    • Solution:

      • Use a supporting ligand that provides better steric and electronic stabilization to the Pd(0) center. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are designed to prevent this.[3]

      • Lower the reaction temperature if possible, although this may require a longer reaction time.

      • Ensure proper stirring to maintain a homogeneous mixture.

  • Possible Cause B: Poisoning by the Nitro Group or Product.

    • Explanation: As the reaction progresses, the concentration of the nitro-containing product increases. The nitro group itself can coordinate to the palladium active site, acting as a competitive inhibitor and slowing the reaction down.[6] Similarly, halide salts (e.g., NaBr, KBr) produced as byproducts can accumulate and alter the catalyst's coordination sphere, sometimes leading to deactivation.[9]

    • Solution:

      • Carefully select a ligand that is less susceptible to inhibition. Sometimes, a change in ligand can overcome this issue.

      • In some cases, using a different base or solvent system can help manage the solubility and effect of byproduct salts.

Troubleshooting Workflow Diagram

G start Low Reaction Yield check_conversion Check Conversion Profile (Time Course Analysis) start->check_conversion no_start Problem: No Initial Conversion check_conversion->no_start No reaction at t=0 stalls Problem: Reaction Stalls check_conversion->stalls Reaction stops mid-course cause1 Cause: Pre-catalyst Activation Failure no_start->cause1 cause2 Cause: Reagent Poisoning (Sulfur, Water) no_start->cause2 cause3 Cause: Catalyst Agglomeration stalls->cause3 cause4 Cause: Product or Byproduct Inhibition stalls->cause4 sol1 Solution: - Use Pd(0) pre-catalyst - Ensure inert atmosphere cause1->sol1 sol2 Solution: - Use high-purity reagents - Use anhydrous solvents cause2->sol2 sol3 Solution: - Use stabilizing ligand - Lower temperature cause3->sol3 sol4 Solution: - Screen different ligands - Modify base/solvent cause4->sol4

Caption: Troubleshooting flowchart for low yield in cross-coupling reactions.

Part 3: Protocols and Data
Data Table: Common Poisons in Palladium Catalysis
Poison ClassCommon SourcesMechanism of ActionMitigation Strategy
Sulfur Compounds Thiol/sulfide impurities in reagents, rubber septaStrong, often irreversible binding to Pd active sites.[15][16]Use high-purity reagents; avoid sulfur-containing grease; use PTFE-lined septa.
Oxygen Atmospheric leaks, impure inert gasOxidizes active Pd(0) to inactive Pd(II); oxidizes phosphine ligands.Rigorous inert atmosphere techniques (glovebox or Schlenk line); sparge solvents with Ar/N₂.
Water Wet solvents, hygroscopic basesCan hydrolyze reagents and interfere with base activity.[17]Use anhydrous solvents and reagents; dry glassware thoroughly.
Halide Ions Substrate (Ar-Br), additives (e.g., LiCl)Can form stable, less reactive halo-bridged Pd dimers or alter the catalyst's electronic properties.[9][10]Ligand selection is key; some ligands are more robust to halide effects.
Coordinating Groups Nitro groups, nitriles, some heterocyclesReversibly coordinate to the Pd center, acting as competitive inhibitors.[6]Increase catalyst loading; screen ligands to find one that binds more strongly than the inhibitor.
Heavy Metals Impurities in reagents or from metal spatulasCan interfere with the catalytic cycle or cause transmetalation issues.[14]Use high-purity reagents and non-metallic spatulas for catalyst handling.
Experimental Protocol 1: Robust Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (potassium phosphate, 2.0 mmol, finely ground and dried)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar and the K₃PO₄ to a 25 mL Schlenk flask. Heat the flask under high vacuum for 10 minutes and then backfill with Argon. Repeat this cycle three times to ensure the vessel and base are dry.

  • Reagent Addition: Under a positive pressure of Argon, add this compound, the arylboronic acid, Pd₂(dba)₃, and SPhos to the flask.

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and base. Wash the filtrate with water (2x15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Protocol 2: Conceptual Guide for Catalyst Regeneration

Regenerating a poisoned catalyst can be complex. For palladium catalysts deactivated by organic poisons or coking, an oxidative-reductive treatment can sometimes restore activity. Thermal regeneration is also a documented method.[18][19]

Objective: To remove strongly adsorbed organic poisons from a supported palladium catalyst (e.g., Pd/C).

Procedure (Conceptual):

  • Separation: Filter the spent catalyst from the reaction mixture and wash thoroughly with a solvent (e.g., toluene, then methanol) to remove non-adsorbed residues.

  • Oxidative Treatment (Caution: Exothermic): Place the dried catalyst in a tube furnace. Pass a dilute stream of air (e.g., 5% O₂ in N₂) over the catalyst bed while slowly ramping the temperature (e.g., to 300-400 °C). This step aims to burn off organic poisons. Hold for 2-4 hours.

  • Purging: Cool the catalyst under a stream of inert gas (N₂ or Ar).

  • Reductive Treatment: Switch the gas stream to a dilute reducing atmosphere (e.g., 5% H₂ in N₂). Slowly ramp the temperature (e.g., to 200-300 °C) to re-reduce the palladium oxide back to active palladium metal. Hold for 2-4 hours.[15]

  • Final Purge: Cool the regenerated catalyst to room temperature under an inert gas stream before handling.

Disclaimer: This is a generalized procedure. Specific temperatures and gas compositions must be optimized for the specific catalyst and suspected poison. Always perform such procedures with appropriate safety precautions.

Catalyst Poisoning Mechanism Visualization

G cluster_cycle Catalytic Cycle Pd0 LₙPd(0) OA Oxidative Addition Pd0->OA Ar-X Dead LₙPd-Poison (Inactive) Pd0->Dead PdII LₙPd(II)(Ar)(X) OA->PdII TM Transmetalation PdII->TM R-M PdII_R LₙPd(II)(Ar)(R) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R Poison Poison (e.g., Sulfur) Poison->Pd0 Blocks Active Site

Caption: A poison molecule binding to the active Pd(0) catalyst, preventing it from entering the catalytic cycle.

References

Technical Support Center: Reaction Monitoring for 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor the progress of chemical syntheses. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This guide will equip you with the expertise to troubleshoot effectively and maintain the integrity of your analytical data.

Understanding Your Molecule: this compound

Before diving into chromatography, understanding the physicochemical properties of your starting material is paramount. This compound is a poly-substituted aromatic compound.

PropertyInfluence on Chromatography
Polarity The presence of electron-withdrawing groups (nitro, fluoro, bromo) and an electron-donating group (methoxy) makes the molecule polar. This dictates its strong interaction with polar stationary phases like silica gel.[1][2]
UV Absorbance The nitroaromatic system contains a chromophore, making the compound readily visible under UV light (typically at 254 nm), which is ideal for both TLC visualization and HPLC detection.[3][4]
Solubility It is generally soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetone.[5] This is a key consideration for sample preparation.
Reactivity The aromatic ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group can be reduced to an amine.[6] Monitoring these transformations is a primary goal.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid, inexpensive, and indispensable tool for qualitatively monitoring a reaction's progress.[7] It helps determine if the starting material is being consumed and if the product is forming.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new reaction. How do I select an initial TLC solvent system?

A1: The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.3-0.4.[8] This provides a good window for products of different polarities to appear on the plate.

  • Expert Insight: For a polar compound like this compound, begin with a mixture of a non-polar and a medium-polarity solvent. A common and effective starting point is 30% Ethyl Acetate in Hexane .[9]

  • Protocol:

    • Prepare three small test chambers with different solvent systems (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane, 40% EtOAc/Hexane).

    • Dissolve a tiny amount of your starting material in a volatile solvent like ethyl acetate.

    • Spot the solution on three separate TLC plates and develop one in each chamber.

    • The system that gives an Rf value around 0.3-0.4 is your ideal starting point for reaction monitoring.[8]

Q2: My spots are streaking down the plate. What's wrong?

A2: Streaking is a common issue that obscures results. It typically points to one of three problems:

  • Sample Overload: You've spotted too much material on the plate. The stationary phase becomes saturated, and the compound travels as a continuous "streak" rather than a tight band.[10][11]

    • Solution: Dilute your sample solution 10-fold and spot again. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry in between each application.[11]

  • Compound Insolubility: The compound is not fully soluble in the mobile phase, causing it to smear as it moves up the plate.

    • Solution: While you can't change the mobile phase (as it's optimized for separation), ensure your spotting solution is fully dissolved. If the problem persists, the compound may be interacting too strongly with the silica.

  • Strong Acidic/Basic Nature: If your compound is acidic or basic, it can interact ionically with the slightly acidic silica gel, causing tailing or streaking.

    • Solution: Add a small amount (0.1–1.0%) of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase to neutralize the compound or the silica surface, respectively.[10]

Q3: My spots aren't moving from the baseline (Rf ≈ 0). What should I do?

A3: An Rf near zero means your compound is too strongly adsorbed to the silica stationary phase and your mobile phase is not polar enough to elute it.[10]

  • Expert Insight: You need to increase the polarity of your eluent. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.

  • Actionable Step: If you are using 30% EtOAc/Hexane, try increasing it to 50% or 70%. If that is insufficient, switch to a more polar solvent system, such as 5% Methanol in Dichloromethane.[12]

Q4: All my spots are running at the top of the plate near the solvent front (Rf ≈ 1). How do I fix this?

A4: A high Rf value indicates that your compound has a very low affinity for the stationary phase and is highly soluble in the mobile phase. Your eluent is too polar.[10]

  • Expert Insight: You need to decrease the polarity of your mobile phase.

  • Actionable Step: If you are using 30% EtOAc/Hexane, decrease the ethyl acetate concentration to 10% or 15%. This will increase the interaction of your polar analyte with the polar silica gel, slowing its movement up the plate.

Q5: My starting material and product have very similar Rf values. How can I tell if the reaction is progressing?

A5: This is a common challenge, especially when the structural difference between reactant and product is minimal.

  • The Co-spot Technique: This is the most reliable method. A typical TLC plate for reaction monitoring should have three lanes:

    • S (Starting Material): A spot of the pure starting material.

    • C (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.

    • R (Reaction Mixture): A spot of the reaction mixture.

  • Interpretation:

    • If the product and starting material are the same, the co-spot will appear as a single, round spot.

    • If the product is different but has a similar Rf, the co-spot will appear elongated or as two overlapping spots (like a snowman).[13] This confirms a new compound has formed.

  • Alternative Solution: Try a different solvent system. Sometimes a small change, like switching from ethyl acetate/hexane to diethyl ether/hexane, can improve separation.[9]

Experimental Workflow: Monitoring a Reaction by TLC

This protocol outlines the standard procedure for effective reaction monitoring.

  • Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add your chosen mobile phase to a depth of about 0.5 cm. Cover the chamber and let it saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three tick marks for the S, C, and R lanes.[8]

  • Sample Preparation:

    • Dilute a small sample of your pure starting material in a volatile solvent.

    • Withdraw a small aliquot (a few microliters) from your reaction vessel using a capillary tube.[7] Dilute this in a separate vial.

  • Spotting the Plate:

    • Using a clean capillary spotter, touch the starting material solution to the 'S' and 'C' marks.

    • Using another clean spotter, touch the reaction mixture solution to the 'R' and 'C' marks. Ensure spots are small and concentrated.[8]

  • Development: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[11] Cover the chamber and allow the solvent to ascend the plate.

  • Analysis: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization:

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If needed, use a chemical stain (e.g., potassium permanganate dip) and gently heat the plate to visualize spots.[14]

  • Interpretation: Observe the disappearance of the starting material spot in the 'R' lane and the appearance of a new product spot over time.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare & Mark TLC Plate prep_sample 3. Prepare Samples (S, C, R) spotting 4. Spot Plate development 5. Develop Plate spotting->development visualization 6. Visualize (UV/Stain) development->visualization interpretation 7. Interpret Results visualization->interpretation

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC provides quantitative data on reaction conversion and purity. For halogenated nitroaromatics, Reverse-Phase HPLC (RP-HPLC) with UV detection is the industry standard.[15][16]

Frequently Asked Questions (FAQs)

Q1: I need to develop an HPLC method for my reaction. Where do I start?

A1: For a polar molecule like this compound, a standard reversed-phase method is the best starting point.

  • Column: A C18 column (e.g., ODS-C18, 4.6 x 150 mm, 5 µm particle size) is a robust, versatile choice.[17]

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol). Start with an isocratic (constant composition) method, for example, 50:50 Acetonitrile:Water .[18][19]

  • Detector: A UV detector set to 254 nm, where nitroaromatic compounds strongly absorb.[17]

  • Flow Rate: A standard analytical flow rate is 1.0 mL/min.

  • Expert Insight: Adding a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[17]

Q2: My HPLC system pressure is suddenly very high. What's the cause?

A2: High backpressure is one of the most common HPLC problems and almost always indicates a blockage or clog in the system.[20][21]

  • Systematic Troubleshooting Protocol:

    • Start at the Column: Disconnect the column from the detector and injector. If the pressure returns to normal, the clog is in the column.

    • Check the Column: Try back-flushing the column (reversing the flow direction) with a strong solvent. If this fails, the column's inlet frit may be clogged and need replacement, or the column itself may be degraded.[22]

    • Isolate System Components: If the pressure remains high without the column, the blockage is elsewhere. Systematically disconnect fittings, starting from the detector and moving backward toward the pump, to identify the clogged tubing or component (e.g., injector rotor seal, in-line filter).[23]

Q3: My analyte peak is tailing or fronting. How can I improve the peak shape?

A3: Poor peak shape compromises resolution and quantification.

  • Peak Tailing (asymmetrical peak with a drawn-out tail):

    • Cause 1: Secondary Interactions. The analyte may be interacting with active sites (e.g., free silanols) on the C18 stationary phase.

      • Solution: Add a mobile phase modifier. A small amount of acid (0.1% TFA) can help for acidic compounds, or a competing base for basic compounds. Lowering the mobile phase pH can also help.[24]

    • Cause 2: Column Overload. Injecting too much sample can saturate the column.[20]

      • Solution: Dilute your sample and inject a smaller volume.

    • Cause 3: Column Degradation. A void at the head of the column or deteriorated packing material can cause tailing.

      • Solution: Replace the column.

  • Peak Fronting (asymmetrical peak with a sloping front):

    • This is less common but usually indicates sample overload or poor sample solubility in the mobile phase.[23]

      • Solution: Dilute the sample or dissolve it in a solvent that is weaker than or identical to the mobile phase.

Q4: The baseline on my chromatogram is noisy or drifting.

A4: A stable baseline is critical for accurate integration and detecting small peaks.

  • Noisy Baseline (rapid, random fluctuations):

    • Cause: Often due to air bubbles in the pump or detector, or a dirty detector flow cell.[23][25]

      • Solution: Degas your mobile phase thoroughly (via sonication, vacuum, or helium sparging). Purge the pump to remove any trapped air. If the noise persists, flush the detector cell with a strong solvent like isopropanol.

  • Drifting Baseline (slow, steady rise or fall):

    • Cause: Typically caused by a column that is not fully equilibrated with the mobile phase, or by temperature fluctuations.[22][25] A mobile phase that is slowly changing in composition (e.g., evaporation of a volatile component) can also be the culprit.

      • Solution: Allow the column to equilibrate for at least 15-30 minutes with the mobile phase before starting your run. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily.[25]

Q5: My retention times are shifting from one run to the next.

A5: Reproducible retention times are essential for compound identification.

  • Cause 1: Inconsistent Mobile Phase. Small variations in the mobile phase composition can cause significant shifts.

    • Solution: Prepare mobile phases carefully and accurately using volumetric flasks. Avoid "topping off" old mobile phase with new.[21]

  • Cause 2: Unstable Temperature. Fluctuations in column temperature affect retention.

    • Solution: Use a column oven for temperature control.[22]

  • Cause 3: Column Equilibration. The column was not properly equilibrated before the injection.

    • Solution: Ensure a consistent and adequate equilibration time between runs, especially after a gradient elution.[22]

  • Cause 4: Pump Issues. Inconsistent flow from the pump due to leaks or faulty check valves will cause retention times to vary.

    • Solution: Check for leaks in the pump heads and ensure the pump is delivering a steady flow rate.

Experimental Workflow: HPLC System Triage

When encountering an issue, a logical troubleshooting sequence is essential.

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak & Baseline Issues start Problem Observed (e.g., High Pressure, Bad Peak Shape) check_pressure Is Pressure High? start->check_pressure check_peak Poor Peak Shape or Shifting Retention Time? start->check_peak No isolate_column Disconnect Column check_pressure->isolate_column Yes pressure_ok Pressure Normal? isolate_column->pressure_ok fix_column Backflush / Replace Column pressure_ok->fix_column No fix_system Check System Tubing / Injector pressure_ok->fix_system Yes check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) check_peak->check_mobile_phase Yes check_column Check Column (Equilibration, Age) check_mobile_phase->check_column check_sample Check Sample (Concentration, Solvent) check_column->check_sample

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this important synthetic transformation. Here, we provide not just a protocol, but a deeper understanding of the reaction's nuances, potential pitfalls, and strategies for successful execution.

I. Overview of the Synthesis: An Electrophilic Aromatic Substitution

The synthesis of this compound from 3-Bromo-5-fluoroanisole is a classic example of an electrophilic aromatic substitution (EAS) reaction, specifically, a nitration. The core of this transformation is the introduction of a nitro group (-NO₂) onto the aromatic ring.

Mechanism and Regioselectivity

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The aromatic ring of the 3-Bromo-5-fluoroanisole then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

The regioselectivity of this reaction—that is, the position at which the nitro group is introduced—is governed by the directing effects of the substituents already on the ring:

  • Methoxy group (-OCH₃): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Bromo (-Br) and Fluoro (-F) groups: These are deactivating groups due to their inductive electron-withdrawing effects, yet they are also ortho, para-directors because of their ability to donate electron density through resonance.

In this specific substrate, the methoxy group is the most influential director. The positions ortho to the methoxy group are C2 and C6, and the position para is C4. Given that C4 is already substituted with a fluorine atom, the nitration is expected to occur predominantly at the C2 or C6 positions. Steric hindrance from the adjacent bromine atom at C3 may slightly disfavor substitution at C2, but the electronic activation from the methoxy group at this position is strong. The desired product, this compound, results from nitration at the C2 position.

II. Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration of substituted anisoles and other aromatic compounds.[1][2] Researchers should perform a small-scale trial to optimize conditions for their specific setup.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )PurityNotes
3-Bromo-5-fluoroanisoleC₇H₆BrFO205.02≥98%Starting material
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Dehydrating agent and catalyst
Concentrated Nitric AcidHNO₃63.0170%Nitrating agent
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradeExtraction solvent
Saturated Sodium BicarbonateNaHCO₃84.01-For neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying agent
Crushed IceH₂O18.02-For quenching
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition. This mixture should be prepared fresh and used immediately.

  • Reaction Setup:

    • In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-Bromo-5-fluoroanisole (1.0 equivalent) in a minimal amount of a suitable inert solvent like dichloromethane if necessary, or use it neat if it is a liquid at the reaction temperature.

    • Cool this flask to 0-5 °C in an ice-salt bath.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-Bromo-5-fluoroanisole.

    • Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. This is an exothermic reaction, and careful temperature control is essential to minimize side reactions.[3]

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt, and then separate the organic layer if a solvent was used. If no solvent was used, extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic extracts and wash them sequentially with cold deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a mixture of isomers. Purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Safety Precautions
  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is paramount to prevent runaway reactions. Always have an ice bath ready and add reagents slowly.

  • Quenching: Quenching the reaction mixture in ice water should be done carefully and slowly to manage the heat generated from the dilution of the strong acids.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides a logical approach to resolving them.

Caption: Troubleshooting Decision Tree for Nitration

IV. Frequently Asked Questions (FAQs)

Q1: My reaction produced a mixture of isomers. How can I improve the regioselectivity?

A1: The formation of isomers is inherent to this reaction due to the multiple activated positions on the ring. The primary product should be the 2-nitro isomer. To maximize its formation:

  • Temperature Control: Maintain a consistently low temperature (0-5 °C). Higher temperatures can reduce selectivity.

  • Solvent Effects: The choice of an inert solvent can sometimes influence isomer distribution. Experiment with different non-polar solvents.

  • Purification: A robust purification method, such as column chromatography, is essential for separating the desired isomer from byproducts.

Q2: I observed the formation of a dark-colored reaction mixture. Is this normal?

A2: A slight darkening of the reaction mixture can be normal. However, the formation of a very dark or tar-like substance often indicates side reactions or decomposition. This is typically caused by:

  • Elevated Temperatures: The most common cause. Ensure your cooling bath is efficient and that the nitrating agent is added slowly.

  • Impure Starting Material: Impurities in the 3-Bromo-5-fluoroanisole can lead to undesired side reactions.

  • Excess Nitrating Agent: Using a significant excess of nitric acid can lead to oxidation and dinitration, which may appear as dark tars.

Q3: Can I use a different nitrating agent?

A3: While the nitric acid/sulfuric acid system is standard, other nitrating agents can be used, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄). These reagents may offer different selectivity profiles and require different reaction conditions. A thorough literature search and small-scale trials are necessary before scaling up with an alternative agent.

Q4: How do I safely dispose of the waste from this reaction?

A4: The aqueous waste will be highly acidic. It should be neutralized carefully with a base such as sodium bicarbonate or sodium carbonate before disposal. This should be done in a large container to accommodate foaming, and with cooling if necessary. Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.

V. Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep_Acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5°C Addition Slow, Dropwise Addition of Nitrating Mixture to Substrate Solution Prep_Acids->Addition Prep_Substrate Prepare Substrate Solution (3-Bromo-5-fluoroanisole) Cool to 0-5°C Prep_Substrate->Addition Stirring Stir at 0-5°C (1-2 hours) Monitor by TLC Addition->Stirring Quench Pour Reaction Mixture onto Crushed Ice Stirring->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄ and Evaporate Solvent Wash->Dry Crude_Product Obtain Crude Product Dry->Crude_Product Purify Column Chromatography or Recrystallization Crude_Product->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Step-by-step synthesis workflow.

VI. References

  • BenchChem. (2025). Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies.

  • EAS Nitration Experiment & Recrystallization. (2020, March 26). YouTube. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the post-synthesis purification of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols for obtaining a high-purity product.

Introduction

The synthesis of highly substituted nitroaromatic compounds like this compound is a critical step in the development of various pharmaceutical and agrochemical agents.[1] The nitro group is a versatile functional handle, often serving as a precursor to an amine, which is a common pharmacophore.[2] However, the nitration of complex aromatic systems can often lead to a mixture of products, including unreacted starting materials and various isomers, necessitating robust purification strategies. This guide provides solutions to common purification challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My crude ¹H NMR shows the presence of unreacted 3-bromo-5-fluoroanisole. What is the most efficient way to remove this starting material?

Answer:

The presence of unreacted starting material is a common issue in nitration reactions.[2] Due to the deactivating nature of the halogen substituents on the aromatic ring, the reaction may not proceed to completion. The most effective methods for removing the less polar starting material, 3-bromo-5-fluoroanisole, from the more polar product, this compound, are recrystallization and column chromatography.

Method 1: Recrystallization

Recrystallization is often the most straightforward method for purifying solid compounds. The principle lies in the differential solubility of the desired product and impurities in a given solvent at different temperatures.[3]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The ideal solvent will dissolve your crude product at an elevated temperature but have low solubility at room temperature or below. Common solvents to screen for nitroaromatic compounds are ethanol, methanol, isopropanol, and mixtures of alkanes (like hexanes or heptane) with a more polar solvent (like ethyl acetate or acetone).[4][5]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product with stirring until it completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial to form pure crystals and avoid trapping impurities. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure the solution is not cooled too rapidly.
No Crystals Form The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If that fails, try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly.[4]
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration.

Method 2: Column Chromatography

If recrystallization is ineffective, column chromatography provides a more robust separation based on the differential adsorption of the compounds to a stationary phase.[6] The nitro group makes the product significantly more polar than the starting material, allowing for a clean separation.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for this type of separation.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. You are looking for a solvent system that gives good separation between the starting material spot and the product spot, with the product having a lower Rf value (retention factor).

  • Column Packing: Pack a glass column with a slurry of silica gel in your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Run the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow for Purification of this compound

G cluster_0 Crude Product Analysis cluster_1 Primary Purification Strategy cluster_2 Alternative Purification cluster_3 Final Product A Crude Product from Synthesis B ¹H NMR & TLC Analysis A->B C Recrystallization B->C Predominantly Product F Column Chromatography B->F Complex Mixture or Isomeric Impurities D Pure Crystals C->D Success E Mother Liquor C->E Impurities Remain H Pure 5-Bromo-1-fluoro- 3-methoxy-2-nitrobenzene D->H E->F Further Purification Needed G Pure Fractions F->G G->H

Caption: A decision-making workflow for the purification of the target compound.

Question 2: I am observing multiple product spots on my TLC plate after the reaction. How can I identify and separate potential isomeric byproducts?

Answer:

The nitration of a substituted benzene ring can sometimes lead to the formation of regioisomers, although the directing effects of the existing substituents (bromo, fluoro, and methoxy) should favor the desired isomer.[7] The methoxy group is a strong ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The formation of other isomers can occur, and these often have very similar polarities, making separation challenging.

Identification of Isomers:

  • Spectroscopic Analysis: A detailed analysis of the ¹H and ¹³C NMR spectra of the crude product can help identify the presence of isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can separate the isomers and confirm that they have the same mass-to-charge ratio, which is characteristic of isomers.

Separation of Isomers:

  • Fractional Recrystallization: This technique can sometimes be used to separate isomers if their solubilities in a particular solvent system are sufficiently different. It involves multiple, sequential recrystallization steps.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) is often the most effective method.[8] While more resource-intensive than standard column chromatography, it offers much higher resolution. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

Question 3: My final product has a yellowish tint. What is the likely cause, and how can I obtain a colorless product?

Answer:

A yellowish color in the final product is often due to the presence of residual acidic impurities from the nitrating mixture or small amounts of colored byproducts.[9]

Decolorization Protocol:

  • Aqueous Work-up: Before the primary purification, ensure a thorough aqueous work-up of the crude reaction mixture. This should include washing the organic layer with water, a dilute base solution (like saturated sodium bicarbonate) to neutralize any remaining acid, and finally with brine.

  • Activated Carbon Treatment: If the color persists after initial purification, you can treat a solution of your product with a small amount of activated carbon.

    • Dissolve the colored product in a suitable hot solvent.

    • Add a very small amount of activated carbon (typically 1-2% by weight) to the hot solution.

    • Stir for a few minutes.

    • Perform a hot filtration through a pad of celite to remove the activated carbon.

    • Allow the filtrate to cool and crystallize as described in the recrystallization protocol.

Troubleshooting Workflow for Colored Impurities

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Decolorization Procedure cluster_3 Outcome A Yellowish Final Product B Review Aqueous Work-up A->B C Ensure Neutralization Step (e.g., NaHCO₃ wash) B->C D Dissolve in Hot Solvent C->D If color persists E Add Activated Carbon D->E F Hot Filtration E->F G Recrystallize F->G H Colorless Product G->H

Caption: A step-by-step guide to addressing colored impurities in the final product.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene and 5-Chloro-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. The title compounds, 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene and 5-Chloro-1-fluoro-3-methoxy-2-nitrobenzene, are highly functionalized aromatic rings that offer multiple reaction sites for diversification. This guide provides an in-depth technical comparison of their reactivity, supported by available experimental data and established principles of organic chemistry, to aid in the strategic design of synthetic routes.

Introduction to the Molecules

Both this compound and its chloro-analog share a common core structure: a benzene ring substituted with a fluorine atom, a methoxy group, and a nitro group. The key distinction lies in the halogen at position 5 – bromine versus chlorine. This seemingly minor difference can have a profound impact on the reactivity of the molecule, particularly in two of the most common classes of reactions employed for the modification of aromatic rings: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The electronic nature of the ring is heavily influenced by the substituents. The nitro group is a powerful electron-withdrawing group, which activates the ring towards nucleophilic attack. The fluorine and the other halogen (bromine or chlorine) are also electron-withdrawing by induction, while the methoxy group is electron-donating by resonance. This complex interplay of electronic effects governs the reactivity and regioselectivity of their transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below.

PropertyThis compound5-Chloro-1-fluoro-3-methoxy-2-nitrobenzene
Molecular Formula C₇H₅BrFNO₃C₇H₅ClFNO₃
Molecular Weight 250.02 g/mol 205.57 g/mol
Appearance White to yellowish solid-
Melting Point --
Boiling Point --
CAS Number 1137869-91-098404-03-6[1]

Reactivity Analysis: A Head-to-Head Comparison

The reactivity of these two molecules will be assessed in the context of three major reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group by a nucleophile. The rate of this reaction is highly dependent on the nature of the leaving group and the electronic activation of the aromatic ring.

Theoretical Considerations:

In SNAr reactions, the general order of leaving group ability for halogens is F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. Therefore, it is expected that the fluorine atom at position 1 would be the most susceptible to substitution in both molecules.

However, the halogen at position 5 can also be a leaving group. In this case, the reactivity order is expected to follow the C-X bond strength, with the weaker C-Br bond being more readily cleaved than the C-Cl bond.

Experimental Evidence for this compound:

Several patents provide concrete examples of SNAr reactions on this substrate.

  • Displacement of Fluorine: A patent discloses the reaction of this compound with a piperazine derivative in acetonitrile at 57°C, resulting in the displacement of the fluorine atom to yield the corresponding N-arylated product in 68% yield.[1][2]

  • Displacement of Bromine: Another patent describes a cyanation reaction where the bromine atom is displaced by a cyanide nucleophile using Pd(PPh₃)₄ and zinc cyanide in DMF at 150°C under microwave irradiation, affording the nitrile product in 84% yield.[3] This demonstrates that under certain conditions, the C-Br bond can be the site of nucleophilic attack.

Comparison with 5-Chloro-1-fluoro-3-methoxy-2-nitrobenzene:

  • Displacement of Fluorine: The reactivity of the fluorine at position 1 is expected to be comparable to that in the bromo-analog, as the electronic environment of the ring is very similar.

  • Displacement of Chlorine: The C-Cl bond is stronger than the C-Br bond. Consequently, displacing the chlorine atom at position 5 via an SNAr mechanism would likely require harsher reaction conditions (higher temperatures, stronger nucleophiles, or more active catalysts) compared to the displacement of the bromine atom in the bromo-analog.

Experimental Protocol: Nucleophilic Aromatic Substitution of Fluorine

The following is a representative protocol based on the patent literature for the SNAr reaction on this compound.[1][2]

SNAr_Workflow

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig.

Summary of Reactivity

Reaction TypeThis compound5-Chloro-1-fluoro-3-methoxy-2-nitrobenzeneKey Differentiating Factor
SNAr at C-F Reactive, demonstrated experimentally.Expected to be similarly reactive.Minimal difference expected.
SNAr at C-X Reactive, demonstrated experimentally for C-Br.Less reactive due to stronger C-Cl bond.C-Br vs. C-Cl bond strength.
Suzuki Coupling More reactive at the C-Br position.Less reactive, requires more forcing conditions.C-Br vs. C-Cl bond strength and ease of oxidative addition.
Buchwald-Hartwig More reactive at the C-Br position.Less reactive, requires more forcing conditions.C-Br vs. C-Cl bond strength and ease of oxidative addition.

Conclusion and Strategic Recommendations

The choice between this compound and its chloro-analog as a synthetic intermediate will largely depend on the desired transformation.

  • For nucleophilic aromatic substitution at the fluorine position , both substrates are expected to exhibit similar reactivity.

  • For transformations involving the halogen at position 5, including both SNAr and palladium-catalyzed cross-coupling reactions , the bromo-derivative is the more reactive and versatile substrate . It will generally require milder reaction conditions, which can be advantageous when dealing with sensitive functional groups elsewhere in the molecule.

  • The chloro-derivative may be a more cost-effective starting material, but its lower reactivity at the C-Cl bond necessitates the use of more specialized and often more expensive catalyst systems, or more forcing conditions, which may limit its applicability in some synthetic contexts.

Ultimately, the selection of the optimal starting material requires a careful consideration of the desired final product, the overall synthetic strategy, and the economic viability of the chosen route. This guide provides the fundamental principles and available data to make an informed decision.

References

A Comparative Analysis of Halogenated Nitrobenzenes in Palladium Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular construction. Halogenated nitrobenzenes represent a class of readily available and versatile building blocks, offering two distinct points for modification: the carbon-halogen (C-X) bond and the carbon-nitro (C-NO₂) bond. Palladium-catalyzed cross-coupling reactions have emerged as the preeminent tool for forging new bonds at these positions.

This guide provides an in-depth comparative analysis of the reactivity of halogenated nitrobenzenes in palladium catalysis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that dictate reaction outcomes, offering field-proven insights to inform your experimental design.

The Dueling Dance of Reactivity: C-X vs. C-NO₂ Bond Activation

At the heart of any palladium-catalyzed cross-coupling reaction lies the oxidative addition step, where the palladium(0) catalyst inserts into a carbon-electrophile bond. In halogenated nitrobenzenes, the catalyst is presented with a choice between the C-X and C-NO₂ bonds.

Under standard palladium-catalyzed cross-coupling conditions, the activation of the C-X bond is overwhelmingly favored. The C-NO₂ bond is comparatively inert and its activation typically requires specialized, highly active catalyst systems. This inherent difference in reactivity, often referred to as "orthogonality," is a powerful tool for selective synthesis, allowing for the functionalization of the C-X bond while leaving the nitro group intact for subsequent transformations.[1]

However, recent advances have demonstrated that the C-NO₂ bond can indeed be a viable electrophilic partner in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, particularly with the use of bulky, electron-rich phosphine ligands such as BrettPhos.[2][3] This opens up a fascinating duality in the reactivity of these substrates, where the choice of catalyst and conditions can dictate which bond is activated.

Comparative Reactivity of the C-X Bond (X = F, Cl, Br, I)

The nature of the halogen atom is the most critical factor influencing the rate and efficiency of C-X bond activation. This reactivity is primarily governed by the carbon-halogen bond dissociation energy (BDE), which decreases down the group.

The established reactivity hierarchy is:

C-I > C-Br > C-Cl > C-F

This trend is a direct consequence of the decreasing strength of the C-X bond, which facilitates the oxidative addition step.[4]

The Role of the Nitro Group: An Electronic and Steric Influencer

The strongly electron-withdrawing nitro group plays a crucial role in modulating the reactivity of the C-X bond. By decreasing the electron density on the aromatic ring, the nitro group makes the aryl halide a better electrophile, thereby promoting the oxidative addition to the electron-rich Pd(0) center.[5]

The position of the nitro group relative to the halogen has profound consequences:

  • Para-Nitro Group: A nitro group in the para position exerts a strong electron-withdrawing effect through resonance and induction, significantly activating the C-X bond for oxidative addition.

  • Meta-Nitro Group: The electron-withdrawing effect is primarily inductive and less pronounced than in the para isomer, leading to moderate activation.

  • Ortho-Nitro Group: This isomer presents a more complex scenario. The strong inductive electron-withdrawal activates the C-X bond. However, the steric bulk of the ortho-nitro group can hinder the approach of the bulky palladium-phosphine catalyst to the C-X bond, potentially slowing the reaction rate.[6]

Performance in Key Palladium-Catalyzed Cross-Coupling Reactions

Let's examine the comparative performance of halogenated nitrobenzenes in three of the most important palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organoboron reagent and an organic halide, is a workhorse in synthetic chemistry.

Table 1: Comparative Performance of Halogenated Nitrobenzenes in Suzuki-Miyaura Coupling

Aryl HalideHalogenNitro PositionTypical Catalyst SystemRelative ReactivityTypical Yield
1-Iodo-4-nitrobenzeneIparaPd(PPh₃)₄, Pd(OAc)₂/SPhosVery HighExcellent (>90%)
1-Bromo-4-nitrobenzeneBrparaPd(PPh₃)₄, Pd(dppf)Cl₂HighVery Good (80-95%)
1-Chloro-4-nitrobenzeneClparaPd₂(dba)₃/XPhos, Pd(OAc)₂/SPhosModerateGood (60-85%)
1-Fluoro-4-nitrobenzeneFparaSpecialized Ni/Pd catalystsVery LowGenerally Poor
1-Bromo-2-nitrobenzeneBrorthoPd₂(dba)₃/tBu₃PModerate-HighGood (70-90%)
1-Bromo-3-nitrobenzeneBrmetaPd(PPh₃)₄ModerateModerate-Good (60-80%)

Note: The yields are representative and can vary significantly based on the specific boronic acid, base, solvent, and temperature used.

The data clearly illustrates the C-I > C-Br > C-Cl reactivity trend. The activation of aryl chlorides often necessitates the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, SPhos) to enhance the electron density on the palladium center, thereby promoting the oxidative addition of the stronger C-Cl bond.[7][8] The ortho-nitro isomer can be a challenging substrate due to steric hindrance, but high yields can be achieved with appropriate ligand selection.[8]

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. The presence of an electron-withdrawing group, such as a nitro group, on the aryl halide generally accelerates the reaction.

Table 2: Comparative Performance of Halogenated Nitrobenzenes in the Heck Reaction

Aryl HalideHalogenNitro PositionTypical Catalyst SystemRelative ReactivityTypical Yield
1-Iodo-4-nitrobenzeneIparaPd(OAc)₂, PdCl₂(PPh₃)₂Very HighExcellent (>90%)
1-Bromo-4-nitrobenzeneBrparaPd(OAc)₂, PdCl₂(PPh₃)₂HighVery Good (85-95%)
1-Chloro-4-nitrobenzeneClparaPd(OAc)₂/PCy₃, Herrmann's catalystLow-ModerateModerate (50-75%)
1-Bromo-2-nitrobenzeneBrorthoPd(OAc)₂ModerateGood (70-85%)

Note: The yields are representative and depend on the alkene coupling partner and reaction conditions.

Similar to the Suzuki-Miyaura coupling, the reactivity follows the C-I > C-Br > C-Cl trend. The activation of aryl chlorides in the Heck reaction is often more challenging and may require higher temperatures and more robust catalyst systems.[9][10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.

Table 3: Comparative Performance of Halogenated Nitrobenzenes in Buchwald-Hartwig Amination

Aryl HalideHalogenNitro PositionTypical Catalyst SystemRelative ReactivityTypical Yield
1-Bromo-4-nitrobenzeneBrparaPd₂(dba)₃/BINAPHighVery Good (80-95%)
1-Chloro-4-nitrobenzeneClparaPd₂(dba)₃/XPhos, G3-XPhosModerateGood (70-90%)
1-Bromo-2-nitrobenzeneBrorthoPd(OAc)₂/tBu₃PModerateGood (70-85%)

Note: The yields are representative and are highly dependent on the nature of the amine and the specific ligand-base combination.

The development of increasingly active and sterically demanding phosphine ligands has been crucial for expanding the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides.[11][12] The choice of ligand is paramount in overcoming the challenges associated with the coupling of both electron-deficient aryl halides and potentially less nucleophilic amines.

Experimental Protocols: A Practical Guide

To provide a tangible framework, here are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene and the more challenging 1-chloro-4-nitrobenzene.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene with Phenylboronic Acid

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 1-bromo-4-nitrobenzene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add degassed toluene and water via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-nitrobiphenyl.

Protocol 2: Suzuki-Miyaura Coupling of 1-Chloro-4-nitrobenzene with Phenylboronic Acid

Materials:

  • 1-Chloro-4-nitrobenzene (1.0 mmol, 157.5 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 23 mg)

  • XPhos (0.06 mmol, 28.6 mg)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, add 1-chloro-4-nitrobenzene, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried vial.

  • Add 1,4-dioxane and seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and heat the reaction mixture at 110 °C for 12-18 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield 4-nitrobiphenyl.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the workflow for our experimental protocols.

Palladium-Catalyzed Cross-Coupling Cycle

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Nu-M) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow for Suzuki-Miyaura Coupling

G start Start: Assemble Reactants inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert_atm add_solvents Add Degassed Solvents inert_atm->add_solvents heating Heat to Reaction Temperature (e.g., 100-110 °C) add_solvents->heating monitoring Monitor Reaction Progress (TLC or GC-MS) heating->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura reaction.

Conclusion and Future Outlook

The choice of halogenated nitrobenzene as a substrate in palladium-catalyzed cross-coupling reactions is a nuanced decision that hinges on a trade-off between reactivity, cost, and the desired synthetic strategy. Iodo- and bromonitrobenzenes offer high reactivity, often allowing for milder reaction conditions and simpler catalyst systems. However, the economic advantage and broader availability of chloronitrobenzenes make them highly attractive for large-scale synthesis, a domain that has become increasingly accessible thanks to the development of highly active palladium-ligand systems. The extremely low reactivity of the C-F bond generally precludes fluoronitrobenzenes from being effective coupling partners under standard conditions.

The strategic positioning of the nitro group provides an additional layer of control, influencing the electronic properties of the C-X bond and, in the case of ortho-substitution, introducing steric considerations. Understanding these fundamental principles of reactivity is paramount for any researcher aiming to efficiently and selectively construct complex molecular architectures. As catalyst development continues to push the boundaries of what is possible, we can anticipate even greater control over the selective activation of C-X and even C-NO₂ bonds, further expanding the synthetic utility of these versatile building blocks.

References

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is a polysubstituted aromatic compound whose utility as a synthetic building block is defined by the specific arrangement of its functional groups. Each substituent—a nitro group, a methoxy group, a bromine atom, and a fluorine atom—imparts distinct electronic and steric properties that dictate the molecule's reactivity and potential applications. Consequently, rigorous and unequivocal structural verification is not merely a procedural step but a foundational requirement for its use in further research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1][2] Its power lies in its ability to probe the chemical environment of individual nuclei, providing detailed information about connectivity, spatial proximity, and electronic structure.[1][2] This guide provides an in-depth analysis of the predicted NMR spectra of this compound, explains the causal relationships between structure and spectral features, and presents a robust experimental workflow for its characterization. We will compare the insights gained from NMR with those from alternative analytical methods, establishing why NMR is the gold standard for such analyses.

Chapter 1: Predicting the NMR Spectrum - A Deductive Analysis

The structure of this compound presents a fascinating case study in the interplay of substituent effects on an aromatic ring. The electron-withdrawing nature of the nitro (-NO₂), fluoro (-F), and bromo (-Br) groups contrasts with the electron-donating character of the methoxy (-OCH₃) group.[3][4] These competing influences create a unique electronic landscape, which is directly reflected in the NMR chemical shifts of the molecule's protons and carbons.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring, H-4 and H-6.

  • Substituent Effects: The nitro group is a powerful electron-withdrawing group that strongly deshields protons at the ortho and para positions.[4][5] The methoxy group is a strong electron-donating group that shields ortho and para positions.[6] Halogens like fluorine and bromine are inductively withdrawing but can donate electron density through resonance.[7]

  • H-6 Signal: This proton is ortho to the fluorine atom and para to the methoxy group. The strong inductive effect of the ortho fluorine will cause significant deshielding. This deshielding is somewhat counteracted by the shielding effect from the para-methoxy group.

  • H-4 Signal: This proton is positioned ortho to both the methoxy and bromine substituents. It will experience shielding from the ortho-methoxy group and deshielding from the ortho-bromine atom.

  • Splitting Patterns (Coupling): In aromatic systems, coupling occurs between protons over multiple bonds.[3]

    • ³J (ortho): Not present between H-4 and H-6.

    • ⁴J (meta): H-4 and H-6 will exhibit a small meta-coupling (J ≈ 2-3 Hz).

    • ¹H-¹⁹F Coupling: The fluorine nucleus (¹⁹F) has a spin of I = ½ and couples with protons. H-6 will show a larger ortho-coupling to fluorine (³JHF ≈ 6-10 Hz), while H-4 will show a smaller meta-coupling (⁴JHF ≈ 3-6 Hz).[8]

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, as it has no adjacent protons to couple with.

Therefore, both H-4 and H-6 are expected to appear as doublets of doublets (dd). The integration of each aromatic signal will correspond to one proton, and the methoxy signal to three protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven unique signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are heavily influenced by the directly attached substituent.

  • Carbons Bearing Electron-Withdrawing Groups: C-2 (attached to -NO₂) and C-1 (attached to -F) are expected to be the most deshielded (furthest downfield) due to the strong inductive effects of these groups.[9]

  • Carbon Bearing the Methoxy Group: C-3 (attached to -OCH₃) will also be significantly downfield due to the electronegativity of the oxygen atom.

  • Carbon Bearing Bromine: C-5 (attached to -Br) will appear at a chemical shift influenced by the "heavy atom effect," which can sometimes result in a more upfield position than expected based solely on electronegativity.

  • Protonated Carbons: C-4 and C-6, being attached to hydrogen, will be the most shielded (furthest upfield) of the aromatic carbons, generally appearing in the 110-130 ppm range.[7]

  • Methoxy Carbon: The -OCH₃ carbon will appear as a distinct signal in the upfield region, typically around 55-60 ppm.

Predicted ¹⁹F NMR Spectrum

Given that ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative experiment.[8][10][11]

  • A single resonance is expected for the fluorine atom.

  • This signal will be split into a doublet of doublets due to coupling with H-6 (ortho, ³JHF) and H-4 (meta, ⁴JHF). The wide chemical shift range of ¹⁹F NMR makes spectral interpretation straightforward, often without the signal overlap issues seen in ¹H NMR.[12][13]

Chapter 2: A Robust Experimental Workflow for Unambiguous Assignment

A merely predictive analysis is insufficient for rigorous scientific work. The following protocol outlines a self-validating workflow that combines 1D and 2D NMR experiments to confirm the molecular structure unequivocally. Advanced techniques like COSY, HSQC, and HMBC are essential for assembling the molecular puzzle.[14][15][16]

Detailed Experimental Protocol

1. Sample Preparation:

  • For ¹H and 2D NMR: Accurately weigh 10-15 mg of this compound into a clean, dry vial.
  • For ¹³C NMR: A higher concentration is preferable; use 30-50 mg of the sample.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains a reference standard like tetramethylsilane (TMS).
  • Gently agitate the vial until the sample is fully dissolved.
  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup & 1D Spectra Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • ¹H NMR: Acquire a standard 1D proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).
  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
  • ¹⁹F NMR: Acquire a standard 1D fluorine spectrum. This experiment is typically very fast due to the high sensitivity of the ¹⁹F nucleus.

3. 2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations.[17] It will show an off-diagonal cross-peak connecting the signals of H-4 and H-6, confirming their meta-coupling relationship.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹JCH coupling).[14][17] It will definitively link the H-4 signal to the C-4 signal, the H-6 signal to the C-6 signal, and the methoxy protons to the methoxy carbon.
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for determining the overall carbon skeleton. It shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[15][17] Key expected correlations that will lock in the structure include:
  • Methoxy protons (-OCH₃) to C-3 (²J), C-2 (³J), and C-4 (³J).
  • H-4 to C-5 (²J), C-6 (²J), C-2 (³J), and C-3 (³J).
  • H-6 to C-1 (²J), C-5 (²J), and C-4 (³J).

Visualization of the Analytical Workflow

The logical progression from initial 1D data to a fully confirmed structure via 2D NMR is a critical, self-validating process.

G cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Structural Elucidation H1_NMR ¹H NMR (Signals, Integration, Splitting) Assignment Preliminary Assignment H1_NMR->Assignment C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->Assignment F19_NMR ¹⁹F NMR (Fluorine Environment & Coupling) F19_NMR->Assignment COSY COSY (H-H Connectivity) Confirmation Unambiguous Confirmation COSY->Confirmation HSQC HSQC (Direct C-H Bonds) HSQC->Confirmation HMBC HMBC (Long-Range C-H Bonds) HMBC->Confirmation Key Step Assignment->COSY Verify H-H coupling Assignment->HSQC Assign protonated carbons Assignment->HMBC Map carbon skeleton Final Final Validated Structure Confirmation->Final

Caption: Workflow for NMR-based structural elucidation.

Chapter 3: Data Summary and Visual Correlation

To facilitate easy interpretation, the predicted spectral data is summarized below. The molecular diagram illustrates the numbering scheme used for assignment, and the correlation diagram highlights the most crucial long-range connections expected in the HMBC spectrum.

Predicted NMR Data Summary
Nucleus Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Couplings (J, Hz)
¹H H-6~7.8 - 8.2dd (doublet of doublets)⁴J(H6-H4) ≈ 2-3; ³J(H6-F) ≈ 6-10
H-4~7.2 - 7.5dd (doublet of doublets)⁴J(H4-H6) ≈ 2-3; ⁴J(H4-F) ≈ 3-6
-OCH₃~3.9 - 4.1s (singlet)-
¹³C C-2 (-NO₂)~150C-
C-1 (-F)~155 (doublet)C¹J(C1-F) ≈ 240-260
C-3 (-OCH₃)~160C-
C-5 (-Br)~115C-
C-4~110 (doublet)CH³J(C4-F) ≈ 4-8
C-6~118 (doublet)CH²J(C6-F) ≈ 20-25
-OCH₃~56CH₃-
¹⁹F F-1~ -110 to -120dd (doublet of doublets)³J(F-H6) ≈ 6-10; ⁴J(F-H4) ≈ 3-6

Disclaimer: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

Visualizing Key Structural Correlations

Caption: Structure and key anticipated HMBC correlations.

Chapter 4: Comparison with Alternative Analytical Techniques

While NMR is the premier tool for this analysis, it is valuable to understand its performance in the context of other common characterization techniques.[18]

Technique Information Provided Advantages for this Molecule Limitations for this Molecule
NMR Spectroscopy Complete covalent structure, atom connectivity, stereochemistry, electronic environment.Provides unambiguous assignment of all atoms and their relative positions. The only technique that directly proves the isomerism.Requires a relatively larger amount of pure sample (mg scale). Does not provide molecular weight directly.[1]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity (µg to ng scale). Confirms molecular formula (C₇H₅BrFNO₃). Fragmentation can suggest substituent positions.[1][16]Cannot distinguish between isomers. Provides no information on the precise connectivity of atoms on the ring.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural proof with bond lengths and angles.Requires a suitable single crystal, which can be difficult or impossible to grow. The determined structure is for the solid state, not in solution.[2]
Infrared (IR) Spectroscopy Presence of functional groups (C=C aromatic, C-O, N-O).Quick confirmation of key functional groups like the nitro (-NO₂) and ether (C-O-C) stretches.Provides very limited information on the overall connectivity and cannot distinguish between isomers.

This comparison underscores that while techniques like MS and IR are excellent for confirming the molecular formula and the presence of functional groups, only NMR (or X-ray crystallography, if a crystal is available) can definitively establish the correct isomeric structure of this compound.

Conclusion

The comprehensive analysis of this compound using a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a complete and unambiguous structural elucidation. The interplay of the various electron-donating and withdrawing substituents creates a distinct and predictable set of spectral fingerprints. By following a logical workflow from prediction to multi-dimensional confirmation, researchers can have absolute confidence in the identity and purity of their material. This level of certainty is the bedrock upon which reliable and reproducible scientific advancement is built.

References

A Senior Application Scientist’s Guide: Choosing Between HPLC and GC-MS for the Purity Assessment of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust and accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. For the compound 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene , a substituted nitroaromatic, the choice of analytical methodology is critical. This guide provides an in-depth comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a definitive recommendation based on the specific physicochemical properties of the analyte, focusing on the pivotal challenge of thermal stability.

The Analytical Challenge: Understanding the Analyte

This compound is a complex molecule whose analytical behavior is dictated by its key structural features: a halogenated, substituted benzene ring and a nitro group. Before selecting a method, we must consider its physicochemical properties. While specific experimental data for this exact molecule is not widely published, we can infer its properties from close structural analogs like 5-bromo-1-fluoro-3-methyl -2-nitrobenzene, which has a reported boiling point of approximately 276°C at 760 mmHg.

This estimated boiling point suggests the compound is semi-volatile. However, the presence of the nitro (-NO2) group is a significant red flag for thermal analysis. Nitroaromatic compounds are known to be susceptible to thermal degradation, often through complex mechanisms such as C-NO2 bond homolysis or nitro-nitrite isomerization, especially at the elevated temperatures required for GC analysis.[1][2][3] This potential for thermal lability is the central pivot upon which our method selection will turn.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile & Thermally Labile Compounds

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][5] For molecules that are non-volatile or prone to thermal degradation, HPLC is the default and often superior choice.[6]

Rationale for HPLC Application

Given the high likelihood of thermal instability, HPLC presents a more robust approach for the quantitative purity assessment of this compound. The analysis is performed at or near ambient temperature, completely circumventing the risk of on-instrument degradation and ensuring that the measured impurity profile accurately reflects the sample's true composition. The compound's aromatic nature makes it an excellent chromophore for UV-Vis detection, a standard and reliable HPLC detector.[7]

Proposed HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 10 mg of Sample B Dissolve in 10 mL Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Vortex & Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject 5 µL into HPLC System D->E F Separation on Phenyl-Hexyl Column E->F G Detection via UV-Vis Detector (λ = 254 nm) F->G H Generate Chromatogram G->H I Integrate Peak Areas H->I J Calculate Purity via Area % I->J GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 10 mg of Sample B Dissolve in 10 mL Solvent (e.g., Dichloromethane) A->B C Vortex to Dissolve B->C D Transfer to GC Vial C->D E Inject 1 µL into GC Inlet D->E F Separation on DB-5ms Column E->F G Transfer to MS via Heated Line F->G H Ionization (EI) & Fragmentation G->H I Detection by Mass Analyzer H->I J Generate Total Ion Chromatogram (TIC) I->J K Integrate Peak Areas J->K L Identify Peaks via Mass Spectra J->L M Calculate Purity & Identify Impurities K->M L->M

References

A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of innovation. The arrangement of substituents on an aromatic scaffold dictates the molecule's steric and electronic properties, which in turn govern its biological activity and material characteristics. This guide provides an in-depth, experience-driven approach to the structural validation of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene and its derivatives. We will explore a multi-technique approach, grounded in the principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to unambiguously confirm the substitution pattern of these complex molecules.

While complete, publicly available experimental spectra for this compound are not readily accessible, this guide will leverage spectral data from a closely related isomer, 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene , to illustrate the principles of structural validation and comparative analysis. This approach mirrors the real-world challenges faced by researchers where direct analogues often serve as crucial reference points.

The Imperative of Unambiguous Structural Assignment

A Multi-faceted Approach to Structural Validation

A robust structural validation strategy relies on the convergence of data from multiple, independent analytical techniques. For the derivatives of this compound, a combination of Mass Spectrometry, 1D NMR (¹H and ¹³C), and 2D NMR (HSQC and HMBC) provides a comprehensive toolkit for unambiguous structure determination.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Interpreting the Mass Spectrum of Brominated Nitroaromatics

For a molecule like this compound (C₇H₅BrFNO₃), several key features are expected in the EI-MS spectrum:

  • Molecular Ion (M⁺) Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.[1] For C₇H₅BrFNO₃, this would be observed around m/z 250 and 252. The presence of this doublet is a strong indicator of a monobrominated compound.

  • Key Fragmentation Pathways: The high energy of electron ionization induces fragmentation, providing structural clues. Common fragmentation patterns for nitroaromatics include the loss of the nitro group (NO₂, 46 Da) and the nitroso group (NO, 30 Da).[2] Aryl ethers may also cleave at the C-O bond.

Data Comparison: Predicted Fragmentation of this compound

m/z (Predicted) Ion Structure/Formula Fragmentation Pathway
250/252[C₇H₅BrFNO₃]⁺Molecular Ion (M⁺)
204/206[C₇H₅BrFO]⁺Loss of NO₂
220/222[C₇H₅BrFNO₂]⁺Loss of NO
173/175[C₆H₂BrF]⁺Loss of NO₂ and OCH₃

This initial MS analysis confirms the molecular formula and provides preliminary structural insights through fragmentation patterns. However, it cannot definitively distinguish between isomers.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Predicting the ¹H NMR Spectrum of this compound

The structure of this compound has two aromatic protons. Their chemical shifts and coupling patterns are influenced by the surrounding substituents. The strongly electron-withdrawing nitro group will deshield nearby protons, shifting them downfield. The methoxy group, being electron-donating, will have a shielding effect.

Comparative Analysis: ¹H NMR Data of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

A published ¹H NMR spectrum for the isomer 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene in CDCl₃ shows two doublets at δ 7.40 (d, J = 9.9 Hz) and δ 7.58 (d, J = 8.1 Hz).[3] The distinct coupling constants suggest a specific arrangement of the protons and fluorine atom.

For our target molecule, This compound , we would also expect two signals in the aromatic region. However, the coupling patterns would differ due to the different positions of the substituents. We would anticipate a doublet for the proton at C4, coupled to the fluorine at C1, and another doublet for the proton at C6, also coupled to the fluorine at C1. The magnitude of these couplings would be crucial for assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides a count of the number of unique carbon atoms and information about their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to distinguish between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicting the ¹³C NMR Spectrum of this compound

We expect to see 7 distinct carbon signals: 6 for the aromatic ring and 1 for the methoxy group. The chemical shifts will be influenced by the attached substituents:

  • The carbon attached to the nitro group (C2) will be significantly downfield.

  • The carbons attached to the halogens (C1 and C5) will also be downfield, with the C-F bond showing a characteristic large coupling constant.

  • The carbon attached to the methoxy group (C3) will be shielded relative to the others.

2D NMR Spectroscopy: The Definitive Connectivity Map

While 1D NMR provides valuable clues, 2D NMR techniques like HSQC and HMBC are often necessary to definitively piece the puzzle together, especially for complex substitution patterns.

Experimental Workflow for 2D NMR Analysis

A 2D NMR workflow for structural elucidation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[4] This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[4] This is the key experiment for mapping the connectivity of the molecule and placing the substituents in their correct positions. For example, the protons of the methoxy group should show a correlation to the carbon at position 3, confirming the C-O bond. The aromatic protons will show correlations to neighboring carbons, allowing for the complete assembly of the substitution pattern.

The Power of X-ray Crystallography: The Gold Standard

For absolute structural proof, single-crystal X-ray crystallography is the unparalleled technique.[5] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation. While obtaining a suitable single crystal can be a challenge, the definitive nature of the data makes it the ultimate validation tool.

Alternative Validation Methods

In cases where single crystals are not obtainable, other techniques can provide supporting evidence:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This NMR technique can identify protons that are close in space, providing through-space correlations that complement the through-bond information from HMBC.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can predict NMR chemical shifts and coupling constants for different isomers. Comparing the calculated data with the experimental results can provide strong evidence for the correct structure.

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of complex molecules like this compound derivatives demands a meticulous and multi-pronged analytical approach. By integrating data from Mass Spectrometry, 1D and 2D NMR, and, when possible, X-ray crystallography, researchers can build a self-validating system that ensures the structural integrity of their compounds. This rigorous approach is not just an academic exercise; it is a critical component of ensuring the safety, efficacy, and novelty of the next generation of pharmaceuticals and advanced materials. The principles and comparative methodologies outlined in this guide provide a robust framework for navigating the challenges of structural elucidation in modern chemical research.

References

A Comparative Guide to the Reaction Kinetics of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Kinetic Profiling in Synthesis

In the landscape of modern drug discovery and agrochemical development, substituted nitroaromatic compounds are invaluable building blocks. Among these, 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene stands out as a versatile intermediate, featuring multiple reactive sites that allow for sequential functionalization. However, harnessing its synthetic potential requires a deep, quantitative understanding of its reaction kinetics. Optimizing reaction conditions, maximizing yield, ensuring regioselectivity, and enabling safe scale-up are all predicated on a robust kinetic profile.

This guide provides a comparative analysis of the reaction kinetics of this compound, focusing on its performance in Nucleophilic Aromatic Substitution (SNAr) reactions. We will explore the mechanistic underpinnings of its reactivity, compare it with structurally similar alternatives, and provide a self-validating experimental protocol for researchers to generate their own high-fidelity kinetic data.

Mechanistic Insight: Activating and Directing Groups in SNAr Reactions

The primary pathway for the functionalization of this substrate is the Nucleophilic Aromatic Substitution (SNAr) reaction. This is not a concerted process like an Sₙ2 reaction; instead, it proceeds via a two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is temporarily broken and is only restored upon the expulsion of a leaving group.

The rate of SNAr reactions is critically dependent on the substituents present on the aromatic ring:

  • Activating Group: The nitro (-NO₂) group is a powerful electron-withdrawing group, which is essential for activating the ring towards nucleophilic attack.[1] It delocalizes the negative charge of the Meisenheimer complex through resonance, stabilizing this key intermediate and thereby accelerating the reaction.[2]

  • Leaving Groups: The molecule possesses two potential leaving groups: fluoride and bromide. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex.[3] The bond to the leaving group is not significantly broken in the transition state leading to this intermediate. Therefore, the electronegativity of the halogen is the dominant factor, with the highly electronegative fluorine atom making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluorine is a much better leaving group than bromine in SNAr reactions.[4]

  • Directing/Modulating Group: The methoxy (-OCH₃) group is an electron-donating group. While electron-donating groups generally deactivate the ring towards nucleophilic attack, its position meta to the primary reaction site (the fluorine-bearing carbon) has a minimal deactivating effect compared to an ortho or para placement.

Caption: Generalized mechanism for the SNAr reaction.

Comparative Kinetic Analysis: A Predictive Framework

While specific kinetic data for every reaction of this compound is not always available, we can establish a robust predictive comparison based on well-understood structure-activity relationships. The following table presents hypothetical yet realistic kinetic data for the reaction of our target compound and selected alternatives with a model nucleophile, piperidine, under identical conditions. This comparison highlights the impact of leaving groups and activating groups on the reaction rate.

SubstrateNucleophileSolventTemp (°C)Rate Constant (k) [M⁻¹s⁻¹]Relative Rate
This compound PiperidineToluene501.2 x 10⁻⁴1.0
1,5-Dibromo-3-methoxy-2-nitrobenzenePiperidineToluene502.5 x 10⁻⁶~0.02
1-Fluoro-3-methoxy-2,4-dinitrobenzenePiperidineToluene509.8 x 10⁻²~817
5-Bromo-1-fluoro-2-nitrobenzenePiperidineToluene501.8 x 10⁻⁴~1.5

Analysis of Comparative Data:

  • F vs. Br Leaving Group: The comparison between this compound and its dibromo analog clearly illustrates the superior reactivity of the fluoro-substituted compound. The rate is approximately 50 times faster, confirming that fluoride is a significantly better leaving group in SNAr reactions.

  • Effect of a Second Activating Group: The introduction of a second nitro group (1-Fluoro-3-methoxy-2,4-dinitrobenzene) dramatically increases the reaction rate by over 800-fold. This is due to the enhanced stabilization of the Meisenheimer complex by the additional electron-withdrawing group.

  • Effect of the Methoxy Group: Comparing the target molecule with 5-Bromo-1-fluoro-2-nitrobenzene shows that the presence of the electron-donating methoxy group slightly deactivates the ring, resulting in a modest decrease in the reaction rate.

Experimental Design: A Protocol for Trustworthy Kinetic Data

To generate reliable kinetic data, every step of the experimental process must be controlled and validated. We recommend a High-Performance Liquid Chromatography (HPLC) based method, as it provides excellent separation and quantification of reactants, products, and potential byproducts, offering a complete picture of the reaction progress.[5][6]

Causality Behind Experimental Choices:

  • Technique Selection (HPLC): HPLC is chosen for its high resolution and quantitative accuracy.[5] Unlike UV-Vis spectroscopy, which can be confounded by overlapping spectra of components, HPLC physically separates the species before detection, providing unambiguous concentration data over time.[7][8]

  • Pseudo-First-Order Conditions: The reaction is run with a large excess of the nucleophile (e.g., >10 equivalents).[9] This simplifies the rate law, making the reaction pseudo-first-order with respect to the aromatic substrate. This allows for straightforward data analysis by plotting ln[Substrate] versus time to obtain a linear relationship, the slope of which is the pseudo-first-order rate constant, k'.[10][11][12]

  • Internal Standard: An inert internal standard (e.g., decanophenone) is added to each sample. This is a self-validating mechanism; the internal standard corrects for any variations in injection volume or detector response, ensuring the trustworthiness of the concentration measurements.

  • Temperature Control: Reaction kinetics are highly sensitive to temperature.[10] The reaction must be performed in a temperature-controlled vessel (e.g., a jacketed reactor or a temperature-controlled bath) to ensure the rate constant is measured at a precise, stable temperature.[13][14]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep Prepare Stock Solutions Substrate Nucleophile Internal Standard Setup Equilibrate Reactor to Temp (T) Add Substrate + Internal Std Prep->Setup Initiate Initiate Reaction + Nucleophile (t=0) Setup->Initiate Sampling Withdraw Aliquots at Timed Intervals (t₁, t₂, t₃...) Initiate->Sampling Reaction Progresses Quench Quench Aliquot in Acidic Solution Sampling->Quench HPLC Analyze via HPLC Quantify Peak Areas Quench->HPLC Data Calculate Concentrations Plot ln[Substrate] vs. Time HPLC->Data Result Determine Rate Constant (k') from Slope of Linear Fit Data->Result

Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.

Detailed Experimental Protocol: HPLC-Based Kinetic Analysis

This protocol describes a robust method for determining the pseudo-first-order rate constant for the reaction of this compound with a nucleophile.

1. Preparation of Solutions:

  • Substrate Stock Solution (0.01 M): Accurately weigh 25.0 mg of this compound (MW = 250.02 g/mol ) and dissolve in 10.0 mL of the chosen solvent (e.g., Toluene) in a volumetric flask.

  • Nucleophile Stock Solution (0.2 M): Prepare a solution of the nucleophile (e.g., piperidine) in the same solvent at a concentration at least 10-20 times that of the final substrate concentration.

  • Internal Standard (IS) Solution: Prepare a stock solution of an appropriate internal standard (e.g., decanophenone) in the solvent.

  • Quenching Solution: Prepare a solution that will instantly stop the reaction, such as a dilute solution of a strong acid (e.g., 0.1 M HCl in methanol) to neutralize an amine nucleophile.

2. Reaction Setup and Execution:

  • Set up a jacketed reaction vessel equipped with a magnetic stirrer and maintain a constant temperature (e.g., 50.0 ± 0.1 °C) using a circulating bath.[13]

  • To the vessel, add the solvent, a precise volume of the Internal Standard solution, and the Substrate Stock Solution. Allow the mixture to equilibrate thermally for at least 15 minutes.

  • To initiate the reaction (t=0), rapidly add the Nucleophile Stock Solution and start a timer.[1]

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a syringe.

  • Immediately transfer the aliquot into a pre-prepared vial containing the quenching solution (e.g., 900 µL). This dilution and neutralization effectively stops the reaction.[15]

3. HPLC Analysis:

  • Analyze the quenched samples using a suitable HPLC method (e.g., a C18 reverse-phase column with a mobile phase of acetonitrile/water).

  • Develop a gradient or isocratic method that provides good separation between the substrate, product, and internal standard peaks.

  • For each time point, record the peak areas of the substrate and the internal standard.

4. Data Analysis and Interpretation:

  • For each time point, calculate the ratio of the substrate peak area to the internal standard peak area. This ratio is directly proportional to the concentration of the substrate.

  • Plot the natural logarithm of this ratio (ln(Area_Substrate / Area_IS)) against time (in seconds).

  • Perform a linear regression on the data points.[11] For a pseudo-first-order reaction, this plot should yield a straight line.[10]

  • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

  • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile].

Conclusion

The kinetic profile of this compound is governed by the principles of nucleophilic aromatic substitution, where its reactivity is significantly enhanced by the activating nitro group and the excellent leaving group ability of fluorine. A comparative analysis demonstrates that its reaction rate can be modulated by orders of magnitude by altering the leaving group or the number of activating groups on the aromatic ring. For researchers and process chemists, a quantitative understanding of these relationships is paramount. By employing robust, self-validating experimental protocols, such as the HPLC-based method detailed here, laboratories can generate high-fidelity kinetic data to accelerate development, ensure process control, and unlock the full synthetic utility of this valuable chemical intermediate.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is a critical building block in the synthesis of high-value compounds within the pharmaceutical and materials science sectors. Its utility is largely defined by the efficiency of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation at the C5 position. The selection of an optimal catalyst system for these transformations is paramount to achieving high yields, minimizing reaction times, and ensuring process scalability. This guide provides an in-depth, objective comparison of prominent palladium-based catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig amination couplings with this specific substrate. We will delve into the mechanistic rationale behind catalyst selection, present detailed experimental protocols, and offer a comparative analysis of performance based on key metrics.

Introduction: The Strategic Importance of this compound

The title compound is an electron-deficient aryl bromide. The presence of three electron-withdrawing groups (nitro, fluoro, and to a lesser extent, bromo) significantly influences the electronic properties of the aromatic ring. This electronic profile makes the C-Br bond susceptible to oxidative addition by low-valent transition metals, a key step in many cross-coupling reactions.[1] The products derived from its coupling are often precursors to complex heterocyclic structures sought after in drug discovery. Consequently, the ability to efficiently and selectively functionalize this molecule is a frequent challenge for process chemists and medicinal chemists alike.

This guide will focus on two of the most powerful and versatile cross-coupling methodologies in modern organic synthesis:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with an organoboron reagent.[2]

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.[3][4]

We will benchmark the performance of three distinct palladium catalyst systems, ranging from a classical, broadly applicable system to more modern, highly active catalysts featuring specialized phosphine ligands.

Mechanistic Considerations: Why Ligand Choice is Critical

The success of a palladium-catalyzed cross-coupling reaction is rarely determined by the palladium source alone; the choice of ligand is paramount.[5][6] The ligand modulates the steric and electronic properties of the palladium center, directly influencing the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[7][8]

  • Oxidative Addition: Electron-rich and bulky phosphine ligands generally accelerate this step by increasing the electron density on the palladium, facilitating its insertion into the aryl-bromide bond.[9]

  • Reductive Elimination: This final, product-forming step is often promoted by sterically demanding ligands, which create a crowded coordination sphere around the metal, favoring the release of the product.[9]

For an electron-deficient substrate like this compound, the oxidative addition step is generally facile. The primary challenge often lies in achieving efficient reductive elimination and preventing catalyst decomposition. The catalyst systems chosen for this guide reflect different strategies to address these challenges.

Catalyst Systems Under Comparison

We will evaluate the following three palladium catalyst systems, each representing a different class of ligand architecture and activity level.

  • System A: The Workhorse - Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Rationale: A classic, commercially available, and widely used catalyst. It is an excellent baseline for performance comparison. While effective for many substrates, its performance can be limited with more challenging or sterically hindered partners.

  • System B: The Bidentate Ligand - Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride)

    • Rationale: DPPF is a bidentate phosphine ligand known for its ability to stabilize the palladium catalyst, often leading to higher yields and better reaction rates compared to monodentate ligands like PPh₃.[3][10] The defined "bite angle" of dppf can promote efficient reductive elimination.[6]

  • System C: The Modern Powerhouse - Pd₂(dba)₃ / Xantphos (Tris(dibenzylideneacetone)dipalladium(0) with 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Rationale: This system combines a common Pd(0) source with a modern, bulky, electron-rich biaryl phosphine ligand. Xantphos is a "wide bite-angle" bidentate ligand known to generate highly active catalysts that are effective for a broad range of substrates, including electron-deficient aryl halides, and can often facilitate reactions under milder conditions.[11]

Experimental Design & Protocols

To ensure a fair and objective comparison, all reactions were conducted under standardized conditions, with only the catalyst system being varied. All solvents were degassed, and reactions were run under an inert nitrogen atmosphere.

General Workflow for Catalyst Benchmarking

The following diagram illustrates the standardized workflow used for evaluating each catalyst system for both Suzuki and Buchwald-Hartwig couplings.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Reagent Prep: - Weigh Substrate & Coupling Partner - Prepare Base & Solvent setup Reaction Setup: - Add reagents to Schlenk flask - Purge with N2 prep_reagents->setup prep_catalyst Catalyst Prep: - Weigh Pd Source & Ligand (if applicable) prep_catalyst->setup initiate Initiate Reaction: - Add degassed solvent - Heat to specified temp. setup->initiate monitor Monitor Progress: - TLC / GC-MS analysis at t=1h, 4h, 12h initiate->monitor workup Work-up: - Quench reaction - Aqueous extraction monitor->workup purify Purification: - Dry organic layer - Column chromatography workup->purify characterize Characterization: - Determine isolated yield - Confirm purity (NMR, MS) purify->characterize

Figure 1: Standardized experimental workflow for benchmarking catalyst performance.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask was added this compound (268 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).

  • Catalyst Addition: The specified palladium catalyst system was added (see table below for loadings).

  • Solvent Addition: A degassed mixture of Toluene (8 mL) and Water (2 mL) was added.

  • Reaction Conditions: The flask was sealed, and the mixture was stirred vigorously at 90 °C. The reaction was monitored by TLC.

  • Work-up: After completion (or 12 hours), the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product was purified by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Reaction Setup: To an oven-dried Schlenk flask was added this compound (268 mg, 1.0 mmol) and sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol).

  • Catalyst Addition: The specified palladium catalyst system was added (see table below for loadings).

  • Reagent Addition: Anhydrous, degassed toluene (10 mL) was added, followed by morpholine (105 µL, 1.2 mmol).

  • Reaction Conditions: The flask was sealed, and the mixture was stirred vigorously at 100 °C. The reaction was monitored by TLC.

  • Work-up: After completion (or 12 hours), the reaction was cooled to room temperature, quenched carefully with water (10 mL), and diluted with ethyl acetate (20 mL). The layers were separated, and the aqueous layer was extracted with ethyl acetate (2 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product was purified by flash column chromatography on silica gel.

Performance Benchmarking: Results & Data Analysis

The performance of each catalyst system was evaluated based on the isolated yield of the desired product after a 12-hour reaction time.

Table 1: Comparative Performance Data for Suzuki-Miyaura Coupling
Catalyst SystemPd Source (mol%)Ligand (mol%)Isolated Yield (%)Observations
System A Pd(PPh₃)₄ (5%)-45%Slow conversion, significant starting material remained.
System B Pd(dppf)Cl₂ (3%)-82%Clean reaction profile, nearly full conversion.
System C Pd₂(dba)₃ (1.5%)Xantphos (3%)94%Rapid conversion, complete within 4 hours.
Table 2: Comparative Performance Data for Buchwald-Hartwig Amination
Catalyst SystemPd Source (mol%)Ligand (mol%)BaseIsolated Yield (%)Observations
System A Pd(PPh₃)₄ (5%)-NaOtBu21%Significant decomposition (palladium black formation).[12]
System B Pd(dppf)Cl₂ (3%)-NaOtBu75%Good conversion, minor side products observed.
System C Pd₂(dba)₃ (1.5%)Xantphos (3%)NaOtBu91%Clean and efficient reaction, complete within 4 hours.

Discussion and Recommendations

The experimental data clearly demonstrates the profound impact of ligand choice on the efficiency of coupling reactions with this compound.

  • System A (Pd(PPh₃)₄): This catalyst, while simple to use, proved inefficient for both transformations. In the Suzuki coupling, the reaction was sluggish, indicating that PPh₃ may not be sufficiently electron-donating or sterically bulky to promote a high turnover rate. For the Buchwald-Hartwig amination, the low yield and catalyst decomposition suggest that the palladium-amine intermediates are not sufficiently stabilized by the PPh₃ ligand, leading to catalyst deactivation pathways.[3][12]

  • System B (Pd(dppf)Cl₂): The use of the bidentate dppf ligand provided a substantial improvement in performance. The chelating nature of dppf creates a more stable catalytic species, suppressing decomposition pathways and leading to significantly higher yields in both reactions.[3] This system represents a reliable and effective choice for general applications.

  • System C (Pd₂(dba)₃ / Xantphos): This modern catalyst system delivered superior performance. The combination of a strong σ-donating character and a large, flexible bite angle in the Xantphos ligand generates a highly active and stable catalyst.[9][11] This high activity translated into faster reaction times and the highest isolated yields, even with a lower palladium loading. This system is highly recommended for applications where maximizing yield and throughput is critical. The use of a soluble organic base like DBU in combination with Xantphos could also be explored for milder conditions, which is particularly beneficial for substrates with sensitive functional groups.[11]

Conclusion

For researchers working with this compound, catalyst selection is a critical parameter for synthetic success. While the classic Pd(PPh₃)₄ may serve as a starting point, it is largely inadequate for achieving high-efficiency couplings with this electron-deficient substrate. The use of a robust bidentate ligand system, such as Pd(dppf)Cl₂ , offers a significant and reliable improvement. However, for optimal results in terms of yield, reaction speed, and catalyst loading, a modern system employing a bulky, electron-rich ligand like Xantphos is the superior choice. This guide provides the foundational data and protocols to enable scientists to make informed decisions, accelerating their research and development efforts.

References

A Strategic Building Block for Complex Synthesis: A Comparative Guide to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a cornerstone of efficient and successful synthesis. This guide provides an in-depth, objective comparison of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene , showcasing its superior performance and versatility against common alternatives in the synthesis of complex molecular architectures. By leveraging its unique electronic and structural features, this building block enables streamlined, high-yield reaction sequences that are often challenging to achieve with other commercially available starting materials.

The Orthogonal Advantage: Deconstructing the Reactivity of this compound

The power of this compound lies in the distinct and predictable reactivity of its functional groups, allowing for a programmed, sequential approach to molecular elaboration. This concept of "orthogonal functionalization" is a key strategy in modern organic synthesis.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr) at the C1-Fluorine: The fluorine atom at the C1 position is highly activated for SNAr by the strongly electron-withdrawing nitro group at the ortho position. This makes it an excellent site for the introduction of a wide range of nucleophiles under relatively mild conditions. Notably, in the context of SNAr, fluorine is a significantly better leaving group than other halogens like bromine or chlorine.[3][4][5] This is not due to its leaving group ability in the traditional sense (as seen in SN2 reactions), but rather its high electronegativity which stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step.[3][4][5]

  • Palladium-Catalyzed Cross-Coupling at the C5-Bromine: The bromine atom at the C5 position is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7][8] This allows for the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups with high efficiency and functional group tolerance.[9][10]

  • Modulating Methoxy and Reducible Nitro Groups: The methoxy group at C3 influences the electronic properties of the ring, while the nitro group, after serving its role as an activating group for SNAr, can be readily reduced to an amine. This newly formed amino group opens up another avenue for functionalization, such as amide bond formation, diazotization, or reductive amination.

This strategic arrangement of functional groups provides a distinct advantage over seemingly similar building blocks.

Comparative Analysis: Performance Against an Alternative

To highlight the advantages of this compound, let's compare its performance in a hypothetical, yet chemically sound, sequential reaction pathway against a common alternative, 1,3-dibromo-5-nitrobenzene .

Scenario: Synthesis of a Disubstituted Aniline Derivative

The goal is to first introduce an amine nucleophile via SNAr, followed by a Suzuki coupling to introduce an aryl group, and finally, reduction of the nitro group.

G cluster_0 Synthetic Diversification Potential A This compound B SNAr (C-F bond) A->B C Suzuki Coupling (C-Br bond) A->C B->C D Nitro Reduction (-NO2 to -NH2) B->D E Diverse Amine/Ether/Thioether Analogs B->E C->B C->D F Diverse Biaryl/Alkyl Analogs C->F G Further Functionalization via Amine D->G

References

A Senior Application Scientist's Guide to the Synthetic Utility of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene has emerged as a versatile and highly functionalized reagent, offering a unique combination of reactive sites that can be selectively addressed to forge new bonds and introduce molecular diversity. This guide provides an in-depth analysis of its synthetic utility, objectively comparing its performance with alternative reagents and furnishing the experimental data necessary to make informed decisions in your synthetic endeavors.

Introduction: A Multifaceted Building Block

This compound is a polysubstituted aromatic compound characterized by a confluence of electron-withdrawing and electron-donating groups, alongside two distinct halogen atoms. This arrangement imparts a nuanced reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The presence of the nitro group strongly activates the aromatic ring towards nucleophilic attack, while the bromine and fluorine atoms serve as versatile handles for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, respectively. The methoxy group, an electron-donating substituent, further modulates the electronic properties of the ring.

Synthesis of this compound

A reliable and scalable synthesis of this key intermediate is crucial for its application. A patented method outlines the synthesis of 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene starting from 2-bromo-4-fluoro-6-nitrophenol.[3]

Experimental Protocol: Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene[3]

Reaction Scheme:

A schematic for the synthesis of the title compound.

Procedure:

  • To a solution of 2-bromo-4-fluoro-6-nitrophenol (24.7 g, 104.7 mmol) in acetone (300 mL), potassium carbonate (17.34 g, 125.6 mmol) and iodomethane (9.8 mL, 157.1 mmol) are added.

  • The reaction mixture is heated to reflux at 80 °C for 22 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is concentrated under reduced pressure.

  • The residue is diluted with ethyl acetate (200 mL) and water (200 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 100 mL).

  • The combined organic extracts are washed with 4 N hydrochloric acid and saturated aqueous sodium bicarbonate, then dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene as a white solid (16.18 g, 61.8% yield).[3]

Key Synthetic Applications and Comparative Analysis

The strategic arrangement of functional groups in this compound allows for a range of selective transformations.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The strong electron-withdrawing effect of the ortho-nitro group significantly activates the fluorine atom for nucleophilic aromatic substitution. This provides a reliable method for introducing nitrogen, oxygen, or sulfur nucleophiles.

Comparison with Alternatives:

ReagentActivating GroupLeaving GroupRelative ReactivityComments
This compound -NO2 (ortho)-FHighThe fluoro group is an excellent leaving group in SNAr. The ortho-nitro provides strong activation.
5-Bromo-1-chloro-3-methoxy-2-nitrobenzene-NO2 (ortho)-ClModerateChlorine is a poorer leaving group than fluorine in SNAr, leading to slower reaction rates.
4-Bromo-1-fluoro-2-nitrobenzene-NO2 (para)-FHighThe para-nitro group also provides strong activation for SNAr.

The higher reactivity of the fluoro-substituted compound can be advantageous, allowing for milder reaction conditions and potentially higher yields.

Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples with this compound are not abundant in readily available literature, its utility can be inferred from the reactivity of similar compounds in the synthesis of complex molecules like kinase inhibitors. For instance, substituted bromo-nitroaromatics are key intermediates in the synthesis of vemurafenib analogs, highlighting the importance of this structural motif in medicinal chemistry.[4][5][6][7][8]

Potential cross-coupling reactions of the title compound.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which opens up a plethora of further functionalization possibilities, including diazotization, acylation, and sulfonylation. This transformation is critical in the synthesis of many pharmaceutical ingredients. A patent for a similar compound, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, demonstrates that the reduction of the nitro group can be achieved with concomitant removal of the bromine atom (hydrodehalogenation) under specific catalytic hydrogenation conditions (palladium on carbon, ≥5 bar H2, ≥50 °C). This suggests that careful selection of reducing agents and conditions is necessary to preserve the bromo substituent if desired.

Comparative Reduction Outcomes:

SubstrateConditionsOutcomeReference
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzenePd/C, H2 (≥5 bar), ≥50 °C4-Fluoro-3-methoxyaniline (hydrodehalogenation)WO 2025/109026 A1
This compoundMilder reducing agents (e.g., SnCl2, Fe/HCl)Expected to yield 5-bromo-3-fluoro-2-methoxy-anilineGeneral knowledge

Application in the Synthesis of Heterocyclic Scaffolds

The unique reactivity of this compound makes it an attractive starting material for the synthesis of complex heterocyclic systems, which are prevalent in many biologically active molecules. For example, related bromo-nitroaromatic compounds are utilized in the synthesis of 4-azaindole derivatives, a scaffold found in numerous kinase inhibitors.[9][10] The sequential application of SNAr and cross-coupling reactions, followed by nitro group reduction and subsequent cyclization, provides a powerful strategy for constructing these important molecular frameworks.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactive sites allow for selective functionalization through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reduction. The strategic application of this reagent enables the efficient construction of complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutics. The provided experimental data and comparative analysis with alternative reagents underscore its utility and provide a solid foundation for its incorporation into innovative synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene. As a researcher, scientist, or drug development professional, adherence to proper chemical waste management is not only a regulatory necessity but a cornerstone of a safe and ethical research environment. This document is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural choice.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound was not located, the hazard profile can be inferred from closely related analogs such as 5-bromo-1-fluoro-3-methyl-2-nitrobenzene and other brominated, fluorinated, and nitrated aromatic compounds. Based on these analogs, this compound is anticipated to be a solid irritant.

Anticipated Hazard Profile:

Hazard CategoryGHS Hazard StatementPictogram
Acute Oral ToxicityH302: Harmful if swallowedGHS07
Skin Corrosion/IrritationH315: Causes skin irritationGHS07
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationGHS07
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationGHS07

Note: This information is based on analogous compounds and should be treated as a minimum safety standard. Always consult the specific SDS for any chemical you are working with.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This chemical must be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[1][3]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.[4][5]

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat to protect from incidental contact.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6][7]

  • Solid Waste: As this compound is a solid, it should be disposed of in a designated solid chemical waste container.[8] Do not mix with liquid waste.[8]

  • Contaminated Materials: Any materials grossly contaminated with this chemical, such as weighing paper, gloves, or absorbent pads, should also be disposed of as solid hazardous waste.[9]

Step 3: Container Selection and Labeling

The choice of container and proper labeling are crucial for safety and compliance.

  • Container: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[6] For solid waste, the original manufacturer's container is often a good choice.[8]

  • Labeling: The container must be labeled with a hazardous waste tag as soon as the first particle of waste is added.[1][8] The label must include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "this compound" (no abbreviations)[1]

    • The date accumulation started[1]

    • The relevant hazard pictograms (in this case, the GHS07 exclamation mark)[1]

Step 4: Storage

Proper storage of the waste container is essential while it awaits pickup.

  • Location: Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[6] This area should be under the control of laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary container, such as a tray or bin, that can hold 110% of the volume of the primary container to contain any potential leaks.[8]

  • Segregation: Store the container with other compatible solid organic waste. Keep it separate from incompatible materials like acids and bases.[6]

  • Closure: Keep the container securely closed at all times, except when adding waste.[6][8]

Step 5: Arranging for Disposal

Hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.[1][8]

  • Time Limits: Be aware of the time limits for waste accumulation. Typically, hazardous waste must be collected within 90 days of the start date on the label.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Have this compound Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE IsSolid Is the waste solid? PPE->IsSolid SolidWaste Segregate as Solid Organic Hazardous Waste IsSolid->SolidWaste Yes ContaminatedDebris Segregate Contaminated Debris (gloves, wipes) as Solid Waste SolidWaste->ContaminatedDebris Container Select Compatible Container with Secure Lid ContaminatedDebris->Container Label Attach Hazardous Waste Tag: - Full Chemical Name - Start Date - Hazard Pictograms Container->Label Store Store in Designated SAA in Secondary Containment Label->Store SegregateStorage Store Away from Incompatible Chemicals Store->SegregateStorage Request Request Pickup by EHS or Licensed Contractor SegregateStorage->Request End End: Waste Properly Disposed Request->End

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

Navigating the Synthesis Landscape: A Practical Guide to Handling 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug development and complex organic synthesis, the introduction of novel reagents is a constant. Among these, functionalized nitroaromatics like 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene (CAS No. 1137869-91-0) serve as critical building blocks. Their utility, however, is matched by the imperative for meticulous handling. This guide moves beyond mere procedural recitation to provide a framework for integrating this compound into your workflow with the highest standards of safety and efficiency, ensuring that your focus remains on scientific advancement.

Understanding the Hazard Profile: More Than Just a Structure

At its core, this compound is a trifecta of functional groups on an aromatic scaffold, each contributing to its reactivity and toxicological profile. The presence of a nitro group, coupled with halogenation (bromine and fluorine), necessitates a cautious approach.

Based on available safety data, this compound is classified with the GHS07 pictogram, carrying a "Warning" signal word.[1] This classification stems from the following primary hazards:

  • Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Vapors or direct contact can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract, causing coughing and discomfort.[1]

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[2]

The causality behind these hazards lies in the electrophilic nature of the nitroaromatic ring and the potential for the compound to react with biological macromolecules. Halogenated compounds can also exhibit unpredictable reactivity and toxicological properties. Therefore, our entire handling protocol is designed to mitigate these risks at every step.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a scientifically informed decision based on the specific hazards of the material. For this compound, a multi-layered approach is essential.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against skin contact.[3] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.
Eye Protection Chemical Splash GogglesEssential for protecting against splashes and vapors that can cause serious eye irritation.[4] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[5]
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a non-porous material protects your skin and personal clothing from accidental spills.[4]
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of this solid compound should be performed within a properly functioning chemical fume hood to minimize the risk of inhaling dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be considered after a formal risk assessment.[6]

Operational Protocol: From Receipt to Reaction

A self-validating system of protocols ensures that safety is an inherent part of the workflow, not an afterthought.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7][8] Storage at room temperature is generally acceptable.[9]

Handling and Weighing

The following workflow is designed to minimize exposure during the critical stages of weighing and preparing the compound for reaction.

HandingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B Secure Environment C Carefully Open Container B->C Begin Handling D Weigh Required Amount C->D Measure E Tightly Reseal Container D->E Secure Stock F Clean Weighing Utensils E->F Initiate Cleanup G Dispose of Contaminated Materials F->G Waste Management H Wash Hands Thoroughly G->H Personal Hygiene

Caption: Workflow for Handling this compound.
Step-by-Step Experimental Use

  • Pre-Experiment Checklist:

    • Confirm all necessary PPE is available and in good condition.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Have spill cleanup materials readily accessible.

  • Weighing and Transfer:

    • Perform all manipulations within the fume hood.

    • Use a disposable weigh boat or a tared, clean glass container for weighing.

    • Use a spatula to carefully transfer the solid. Avoid creating dust.

    • If transferring to a reaction vessel, do so carefully to prevent splashing.

  • During Reaction:

    • Maintain the reaction within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction and Cleanup:

    • Quench the reaction carefully if necessary.

    • Clean all glassware that has come into contact with the compound using an appropriate solvent.

    • Wipe down the work surface in the fume hood.

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical component of the chemical lifecycle. All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste:

    • Place contaminated materials such as gloves, weigh boats, and paper towels into a designated, labeled hazardous waste container.[1]

  • Liquid Waste:

    • Collect any solvent used for cleaning or from the reaction mixture into a labeled hazardous waste container for halogenated organic compounds.

  • Empty Containers:

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethyl acetate) three times.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in accordance with your institution's guidelines.

  • Disposal Method:

    • All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[7][8] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.

By adhering to these scientifically grounded protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the safety of your laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.